molecular formula C12H20N2O8 B023252 Fructosazine CAS No. 13185-73-4

Fructosazine

Cat. No.: B023252
CAS No.: 13185-73-4
M. Wt: 320.30 g/mol
InChI Key: NPWQIVOYGNUVEB-UHFFFAOYSA-N
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Description

Fructosazine (FZ), a polyhydroxyalkylpyrazine, is a high-value compound for biomedical and cosmetic science research. A comprehensive 2025 study highlights its significant potential in skin anti-aging research, demonstrating that this compound can enhance the viability of human dermal fibroblasts (NHDF cells) by up to 138.1% at optimal concentrations . Its multi-mechanistic action includes promoting the secretion of key extracellular matrix components like Type I collagen and hyaluronic acid, while simultaneously inhibiting the collagen-degrading enzyme matrix metalloproteinase-1 (MMP-1) . Furthermore, this compound exhibits robust antioxidant activity by boosting catalase (CAT) and reducing reactive oxygen species (ROS) and malondialdehyde (MDA) . Beyond dermatological applications, this compound has documented antimicrobial properties. Research indicates its mechanism against resistant E. coli involves permeabilizing the bacterial cell membrane, damaging membrane integrity, and causing DNA fragmentation . This combination of bioactivities makes it a promising candidate for investigating new therapeutic and cosmetic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQIVOYGNUVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13185-73-4
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 °C
Record name D-Fructosazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035284
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fructosazine: A Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fructosazine, a heterocyclic compound formed from the self-condensation of D-glucosamine. It details the discovery, synthesis protocols, quantitative data, proposed formation mechanisms, and known biological activities of this molecule, offering valuable insights for its potential applications in research and drug development.

Introduction: The Emergence of this compound

This compound, chemically known as 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities.[1] It is a notable product of the Maillard reaction and can be formed from the self-condensation of D-glucosamine, an abundant amino sugar, under specific conditions.[2][3] The discovery that D-glucosamine, a widely used dietary supplement, can convert into fructosazines under physiological conditions has opened new avenues for research into the bioactivities previously attributed solely to the parent compound.[2][3] This guide delves into the technical aspects of this compound's discovery, synthesis, and characterization, providing a foundational resource for the scientific community.

Synthesis and Discovery from D-Glucosamine

The formation of this compound occurs through the self-condensation of two D-glucosamine molecules. This reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2][4] Notably, under neutral or basic conditions, D-glucosamine in aqueous solutions can undergo cyclocondensation to form this compound and a related compound, deoxythis compound [2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine].[1][2][3] The reaction proceeds through intermediates like dihydrothis compound.[5][6]

Several synthesis methods have been developed to improve the efficiency and yield of this compound and deoxythis compound from D-glucosamine. These include one-pot synthesis using basic ionic liquids as both solvent and catalyst, and methods employing boric acid compounds as catalysts.[1][7] Microwave-assisted synthesis has also been explored to achieve rapid formation of these pyrazine (B50134) derivatives.[8]

Quantitative Data on this compound Synthesis

The yield of this compound and its derivatives is highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies on the synthesis of this compound and deoxythis compound from D-glucosamine.

Starting MaterialCatalyst/SolventTemperature (°C)Time (min)Major Product(s)Maximum Yield (%)Reference
D-glucosamine hydrochloride[BMIM]OH / DMSO120180This compound & Deoxythis compound49[1]
D-glucosamineCholine chloride / glycerol (B35011) / L-arginine90120Deoxythis compound22.6[6]
Glucosamine (B1671600) or glucosamine saltBoric acid compoundsNot SpecifiedNot SpecifiedDeoxythis compound55-60 (commercial production)[7]
Fructose and Ammonium FormateEutectic media (Microwave)1205-90Deoxythis compound~60 (from fructose)[8]

Experimental Protocols

This protocol is adapted from the method described by Jia et al.[1][4]

Materials:

Procedure:

  • In a reaction vessel, mix D-glucosamine hydrochloride with the basic ionic liquid [BMIM]OH and DMSO as a co-solvent. A typical ratio would be 200 mg of GlcNH2·HCl to 2 g of the ionic liquid solution.[4]

  • Heat the mixture with stirring at 120°C for 180 minutes.[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The products can be separated and purified using column chromatography.

  • Characterize the products (this compound and deoxythis compound) using MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy to confirm their structures and purity.[1][4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compounds.[1][8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are employed to determine the molecular weight of this compound (C12H20N2O8; MW: 320.30) and deoxythis compound.[1][4][9]

  • X-ray Single Crystal Diffraction: This technique can be used to determine the precise three-dimensional structure of the molecule.[10]

Visualizing the Synthesis and Mechanisms

The self-condensation of D-glucosamine to form this compound is a complex process. A plausible mechanism involves the formation of a dihydrothis compound intermediate, which then oxidizes to the aromatic pyrazine ring of this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product D-Glucosamine_1 D-Glucosamine Condensation_Product Initial Condensation D-Glucosamine_1->Condensation_Product D-Glucosamine_2 D-Glucosamine D-Glucosamine_2->Condensation_Product Dihydrothis compound Dihydrothis compound Condensation_Product->Dihydrothis compound Cyclization This compound This compound Dihydrothis compound->this compound Oxidation

Caption: Proposed reaction pathway for this compound formation.

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

G Start Start: D-Glucosamine HCl Reaction Self-Condensation Reaction (e.g., with [BMIM]OH at 120°C) Start->Reaction Purification Product Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry (MALDI-TOF) Characterization->MS End Pure this compound Characterization->End G cluster_pathway T-Cell Activation Pathway PHA PHA Activation T_Cell T-Cell PHA->T_Cell Transcription_Factors Transcription Factor Translocation T_Cell->Transcription_Factors IL2_Gene IL-2 Gene Transcription Transcription_Factors->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production This compound This compound This compound->Inhibition

References

Fructosazine in Food Products: A Technical Guide to Natural Sources, Formation, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosazine, a polyhydroxyalkylpyrazine, is a nitrogen-containing heterocyclic compound formed during the Maillard reaction, a key process in the browning and flavor development of thermally processed foods. While recognized for its potential biological activities, including antimicrobial properties, comprehensive data on its natural occurrence and concentration in various food products remain limited. This technical guide provides an in-depth overview of the known natural sources of this compound, its formation pathways, and detailed methodologies for its extraction and quantification. The information presented is intended to support further research into the dietary exposure, bioavailability, and potential pharmacological applications of this class of Maillard reaction products.

Natural Occurrence of this compound in Food

This compound and its analogues are primarily formed in foods that undergo thermal processing, where reducing sugars and amino acids are present. The Maillard reaction, a complex cascade of chemical reactions, is the principal formation route. While a wide variety of thermally treated foods are expected to contain fructosazines, quantitative data in the scientific literature is sparse for common food items.

One of the most well-documented natural sources of this compound analogues is the ammonia-treated extract of Eugenia jambolana Lamarck seeds. This extract has been developed as an anti-diabetic phytodrug, and its this compound content has been quantitatively analyzed.

Table 1: Quantitative Data on this compound Analogues in a Natural Source Extract

CompoundSourceConcentration (mg/g of extract)Analytical Method
This compoundAmmonia-treated extract of Eugenia jambolana Lamarck seedsData not specified in abstractHPLC-DAD-ESI/MS
2,6-Deoxythis compound (B1141047)Ammonia-treated extract of Eugenia jambolana Lamarck seedsData not specified in abstractHPLC-DAD-ESI/MS
2,5-Deoxythis compoundAmmonia-treated extract of Eugenia jambolana Lamarck seedsData not specified in abstractHPLC-DAD-ESI/MS

Note: While the presence of these compounds was quantified, the specific concentrations were not available in the abstracts of the reviewed literature. Further investigation of the full-text articles is recommended for detailed quantitative data.

Qualitative evidence suggests the presence of polyhydroxyalkylpyrazines in other thermally processed foods such as:

  • Coffee: The roasting of coffee beans creates a complex mixture of Maillard reaction products, and pyrazines are key aroma compounds.

  • Baked Goods: The crust of bread and other baked products undergoes significant Maillard browning, indicating the likely formation of fructosazines.

  • Processed Fruit Juices: Sterilization and pasteurization processes can induce the Maillard reaction, particularly in juices with high sugar and amino acid content.

Further research is critically needed to quantify the levels of this compound in these and other common food products to enable accurate dietary intake assessments.

Formation Pathway of this compound

This compound is formed through the Maillard reaction. The initial step involves the condensation of a reducing sugar (like fructose (B13574) or glucose) with an amino acid to form a Schiff base. This is followed by an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine, respectively. Subsequent degradation of these intermediates, including dehydration and fragmentation, leads to the formation of reactive dicarbonyl compounds. The reaction of these dicarbonyls with amino acids and subsequent condensation and cyclization reactions result in the formation of various heterocyclic compounds, including this compound.

Maillard reaction pathway to this compound.

Experimental Protocols for this compound Analysis

The analysis of this compound in food matrices requires robust extraction and sensitive detection methods due to the complexity of the food matrix and the potentially low concentrations of the analyte. The following protocol is based on a validated method for the analysis of this compound analogues in a plant extract and can be adapted for other food matrices.

Pressurized Liquid Extraction (PLE) and HPLC-DAD-ESI/MS Analysis

This method combines an efficient extraction technique with a highly selective and sensitive analytical system.

Objective: To extract and quantify this compound and its analogues from a solid or semi-solid food matrix.

Instrumentation:

  • Pressurized Liquid Extraction (PLE) system

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

  • Porous Graphic Carbon (PGC) column

Reagents and Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound, 2,5-deoxythis compound, and 2,6-deoxythis compound analytical standards

  • Food sample, homogenized

Procedure:

  • Sample Preparation: The food sample should be freeze-dried and finely ground to increase the surface area for extraction.

  • Pressurized Liquid Extraction (PLE):

    • A specific amount of the powdered sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into the extraction cell.

    • The cell is placed in the PLE system.

    • Methanol is used as the extraction solvent.

    • The extraction is performed under optimized conditions of temperature and pressure.

    • The resulting extract is collected.

  • Sample Analysis by HPLC-DAD-ESI/MS:

    • The extract is directly injected into the HPLC system without a cleanup step.

    • Chromatographic separation is achieved using a Porous Graphic Carbon (PGC) column with a suitable mobile phase gradient.

    • The DAD is used for initial detection and UV spectral confirmation.

    • The ESI-MS is operated in positive ionization mode. Quantification is performed in Selected Ion Monitoring (SIM) mode, monitoring the specific m/z ratios for this compound and its analogues.

  • Quantification:

    • A calibration curve is generated using the analytical standards of this compound and its analogues.

    • The concentration of each analogue in the sample is determined by comparing its peak area to the calibration curve.

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Homogenization Homogenize Food Sample Lyophilization Lyophilize (Freeze-Dry) Homogenization->Lyophilization Grinding Grind to Fine Powder Lyophilization->Grinding PLE Pressurized Liquid Extraction (PLE) with Methanol Grinding->PLE HPLC HPLC Separation (PGC Column) PLE->HPLC DAD Diode Array Detection (UV Spectra) HPLC->DAD MS ESI-MS Detection (Positive Ion Mode, SIM) DAD->MS Quant Data Analysis & Quantification MS->Quant

Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a naturally occurring compound in thermally processed foods, with its formation intricately linked to the Maillard reaction. While analytical methods for its detection and quantification have been developed, there is a significant lack of data on its concentration in a wide range of commonly consumed food products. Future research should focus on:

  • Quantitative Surveys: Conducting comprehensive surveys to determine the levels of this compound in various food categories, including coffee, baked goods, cereals, and processed fruits and vegetables.

  • Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of dietary this compound in vivo to understand its potential physiological effects.

  • Impact of Processing Conditions: Studying the influence of different food processing parameters (temperature, time, pH, and ingredient composition) on the formation of this compound to potentially modulate its levels in finished products.

A deeper understanding of the natural sources and dietary intake of this compound is essential for the scientific community to fully evaluate its role in human health and to explore its potential in drug development.

Fructosazine and Deoxyfructosazine formation mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation Mechanisms of Fructosazine and Deoxythis compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and deoxythis compound are nitrogen-containing heterocyclic compounds that emerge from the intricate cascade of the Maillard reaction or the self-condensation of aminosugars.[1][2] Initially identified as components contributing to the flavor and color of processed foods and tobacco, these pyrazine (B50134) derivatives are gaining attention for their potential physiological and pharmacological activities.[3][4] Deoxythis compound, for instance, has been shown to possess DNA strand-breakage activity and can inhibit the production of interleukin-2 (B1167480) (IL-2) more effectively than its precursor, D-glucosamine.[4][5] This guide provides a detailed exploration of the core chemical mechanisms governing the formation of this compound and deoxythis compound, presents quantitative data from various synthetic approaches, details relevant experimental protocols, and illustrates the reaction pathways.

Core Formation Mechanisms

The formation of this compound and deoxythis compound is primarily rooted in two interconnected chemical phenomena: the Maillard reaction and the self-condensation of aminosugars like D-glucosamine.

Maillard Reaction Pathway

The Maillard reaction is a non-enzymatic browning process that occurs between an amino acid or amine and a reducing sugar.[1] The initial step involves the condensation of the carbonyl group of the sugar with a nucleophilic amino group to form an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as an Amadori product or fructosamine.[6][7][8] These Amadori products are key precursors that can further react and degrade to form a plethora of compounds, including pyrazine derivatives.[7]

The formation of deoxythis compound and its isomer from the reaction of glucose and ammonia (B1221849) in a weakly acidic medium proceeds through the condensation of key intermediates like 3-deoxy-glucosone and isoglucosamine.[9]

Self-Condensation of D-Glucosamine

A more direct and widely studied route is the self-condensation of D-glucosamine, particularly in aqueous solutions at neutral or basic pH.[4][5] This pathway is a cornerstone for the synthesis of both this compound and deoxythis compound.

The proposed mechanism for deoxythis compound formation involves several key steps:

  • Intermolecular Cyclization: Two molecules of D-glucosamine undergo an intermolecular nucleophilic cyclization.

  • Dehydration & Intermediate Formation: This cyclization is accompanied by a dehydration process, leading to the formation of a crucial intermediate, dihydrothis compound [2,5-bis(d-arabino-tetrahydroxybutyl)dihydropyrazine].[2] This intermediate has been detected experimentally through mass spectrometry and 13C NMR.[2]

  • Aromatization: A subsequent dehydration and isomerization of the dihydrothis compound intermediate leads to the formation of the stable aromatic pyrazine ring of deoxythis compound.[2]

This compound [2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine] is also a major product of D-glucosamine's cyclocondensation reaction in aqueous solutions above pH 7.0.[3][5] Its formation follows a similar pathway involving the dimerization and subsequent dehydration and aromatization of D-glucosamine molecules.

The reaction environment, including pH, temperature, catalysts, and solvents, significantly influences the reaction rate and the relative yields of the products.[3][10]

Visualizing the Formation Pathways

The following diagrams illustrate the proposed chemical pathways for the formation of deoxythis compound and this compound from D-glucosamine.

G cluster_start Starting Material cluster_intermediate Intermediate Stage cluster_products Final Products 2_Glucosamine 2x D-Glucosamine Dihydrothis compound Dihydrothis compound Intermediate 2_Glucosamine->Dihydrothis compound Intermolecular Cyclization - 2H₂O Deoxythis compound Deoxythis compound Dihydrothis compound->Deoxythis compound Dehydration & Isomerization - H₂O This compound This compound Dihydrothis compound->this compound Oxidation - 2H

Caption: General pathway for Deoxythis compound and this compound formation.

Deoxyfructosazine_Formation Deoxythis compound Formation from D-Glucosamine cluster_condensation Condensation and Cyclization GlcN1 D-Glucosamine (Molecule 1) Dimer Unstable Dimer GlcN1->Dimer Condensation GlcN2 D-Glucosamine (Molecule 2) GlcN2->Dimer Cyclic_Intermediate Cyclized Intermediate Dimer->Cyclic_Intermediate Intramolecular Nucleophilic Attack Dihydro Dihydrothis compound Cyclic_Intermediate->Dihydro -2H₂O DOF Deoxythis compound Dihydro->DOF -H₂O (Dehydration & Aromatization)

Caption: Stepwise logical flow for Deoxythis compound synthesis.

Quantitative Data on Formation

The yield of this compound and deoxythis compound is highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthetic methods.

Precursor(s)Catalyst / MediumTemperature (°C)Time (min)Product(s)Max. Yield (%)Reference
D-Glucosamine HCl[BMIM]OH (ionic liquid) / DMSO120180DOF & FZ Mix49[3][11]
GlucoseAmmonium Formate (eutectic medium)90-DOF42[10]
D-Glucosamine HClPhenylboronic Acid / 0.1 M NaOHRoom Temp.2160 (36h)DOFExcellent (not specified)[2]
FructoseAmmonium Chloride / Water120120DOF60[12]
Glucose & AmmoniaWeakly Acidic Medium--2,5-DOF0.58[13]
Glucose & AmmoniaWeakly Acidic Medium--2,6-DOF5[13]
Glucose & AmmoniaAlkaline Medium--2,5-DOF & 2,6-DOF0.68 & 0.76[13]

DOF: Deoxythis compound; FZ: this compound

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of these compounds.

Protocol 1: Arylboronic Acid Catalyzed Synthesis of Deoxythis compound

This protocol is adapted from a method utilizing arylboronic acids as catalysts for the self-condensation of glucosamine.[2]

  • Materials:

    • D-Glucosamine hydrochloride (GlcNH₂·HCl)

    • Phenylboronic acid (PhB(OH)₂)

    • Aqueous sodium hydroxide (B78521) (NaOH) solution (0.1 M)

    • Aqueous hydrochloric acid (HCl) solution (2 M)

    • Deuterium oxide (D₂O) for NMR analysis

    • Pyrazine (internal standard for qNMR)

  • Procedure:

    • To a reaction vessel, add D-Glucosamine hydrochloride (e.g., 107.8 mg, 0.50 mmol) and phenylboronic acid (e.g., 24.4 mg, 0.20 mmol).

    • Add a specific volume of 0.1 M aqueous NaOH solution (e.g., 6.5 mL for 1.3 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 36 hours.

    • After the reaction period, acidify the mixture to a pH of 1-3 by the dropwise addition of 2 M HCl. Stir for an additional 30 minutes.

    • For analysis, take a 1 mL aliquot of the reaction mixture and evaporate to dryness under reduced pressure at 33°C using a rotary evaporator with ethanol (B145695) to aid in water removal.

    • The yield of deoxythis compound can be quantitatively determined by ¹H NMR spectroscopy using pyrazine as an internal standard. Dissolve the crude product and a known amount of pyrazine (e.g., 0.05 mmol) in D₂O (1 mL) for analysis.[2]

Protocol 2: Synthesis using a Basic Ionic Liquid

This method employs a basic ionic liquid as both the solvent and catalyst, providing an efficient one-pot process.[3][11]

  • Materials:

    • D-Glucosamine hydrochloride (GlcNH₂·HCl)

    • 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)

    • Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent

  • Procedure:

    • Combine D-glucosamine hydrochloride (e.g., 200 mg) with the ionic liquid [BMIM]OH (e.g., 2 g) and DMSO in a reaction vessel.

    • Heat the mixture to 120°C with stirring.

    • Maintain the reaction at 120°C for 180 minutes.

    • After cooling, the products can be isolated and purified.

    • Characterization and quantification of deoxythis compound and this compound are performed using MALDI-TOF-MS, ¹H NMR, and ¹³C NMR spectroscopy.[3][11]

Protocol 3: Analytical Characterization Workflow

A general workflow for the analysis of reaction mixtures.

G cluster_reaction Synthesis cluster_separation Separation & Purification cluster_analysis Analysis & Quantification Reaction Crude Reaction Mixture Filtration Filtration / Extraction Reaction->Filtration Initial Cleanup Chromatography Column Chromatography (e.g., Silica Gel) Filtration->Chromatography Purification HPLC HPLC Analysis Filtration->HPLC Quantification NMR ¹H & ¹³C NMR Chromatography->NMR Structure Elucidation MS Mass Spectrometry (e.g., MALDI-TOF) Chromatography->MS Molecular Weight

Caption: General workflow for product analysis and purification.

Conclusion

The formation of this compound and deoxythis compound is a complex process governed by the principles of the Maillard reaction and aminosugar condensation. Understanding these mechanisms is paramount for controlling their synthesis, whether for applications in the food industry as flavoring agents or in pharmacology as potential therapeutic leads.[3] The choice of precursors, catalysts, and reaction conditions provides a versatile toolkit for chemists to optimize yields and selectively synthesize these valuable pyrazine compounds. The protocols and data presented herein offer a foundational guide for researchers aiming to explore, synthesize, and characterize these intriguing molecules.

References

Initial Investigation of Fructosazine Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fructosazine, a polyhydroxyalkylpyrazine formed from the self-condensation of D-glucosamine, has emerged as a molecule of significant interest due to its diverse biological activities.[1] Initially identified in roasted foods and traditional Chinese medicine extracts, recent investigations have revealed its potential in immunomodulation, anti-aging, and antimicrobial applications.[2] This document provides a comprehensive overview of the current understanding of this compound's biological effects, detailing the experimental findings, quantitative data, and underlying mechanisms. It serves as a technical guide for researchers exploring its therapeutic potential.

Immunomodulatory and Anti-inflammatory Activity

This compound and its derivatives exhibit significant immunomodulatory properties, particularly in the context of T-cell activation.

Inhibition of Interleukin-2 (B1167480) (IL-2) Production

Studies on Jurkat T-cells have demonstrated that this compound is a potent inhibitor of Interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and immune response.[1] Its inhibitory effect is substantially more pronounced than that of its parent compound, D-glucosamine (D-GlcN).[1] This suggests that the cyclocondensation of D-GlcN to form this compound significantly enhances its biological activity.[1] The reduction in IL-2 release occurs in a dose-dependent manner without affecting cell viability, indicating a specific modulatory effect rather than general cytotoxicity.[1] This potent anti-inflammatory action positions this compound as a potential lead compound for treating immunological and inflammatory diseases.[1]

cluster_pathway Immunomodulatory Effect of this compound PHA PHA (T-Cell Activator) Jurkat Jurkat T-Cell PHA->Jurkat Activates IL2 Reduced IL-2 Production Jurkat->IL2 Normal Production This compound This compound This compound->Jurkat Inhibits Response Inhibition of Immune Response IL2->Response

Caption: this compound's inhibition of T-cell activation and subsequent IL-2 production.

Anti-Aging and Antioxidant Activity

This compound (FZ) and its related compound Deoxythis compound (DOF) have demonstrated significant anti-aging efficacy, primarily through their antioxidant properties and effects on the dermal extracellular matrix.[2][3][4]

Effects on Dermal Fibroblasts

In studies using normal human dermal fibroblast (NHDF) cells, FZ was found to significantly promote cell viability.[2] Both FZ and DOF stimulate the secretion of essential extracellular matrix components, including Type I Collagen (Col I) and Hyaluronic Acid (HA), while simultaneously inhibiting the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[2][3][4] This dual action of promoting synthesis and preventing degradation of the dermal matrix is a key mechanism behind its anti-aging effects.[2]

Potent Antioxidant Properties

This compound acts as a powerful antioxidant. It effectively scavenges reactive oxygen species (ROS), a major contributor to cellular damage and aging.[2][4] Furthermore, FZ boosts the activity of endogenous antioxidant enzymes like Catalase (CAT) and reduces the levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[2][3][4] These antioxidant effects protect cells from oxidative stress-induced damage.[3]

cluster_anti_aging Anti-Aging & Antioxidant Mechanism of this compound This compound This compound (FZ) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges CAT Catalase (CAT) Activity This compound->CAT Increases MDA Malondialdehyde (MDA) (Lipid Peroxidation) This compound->MDA Reduces MMP1 MMP-1 Expression This compound->MMP1 Inhibits Collagen Collagen I & Hyaluronic Acid This compound->Collagen Promotes Secretion Fibroblast Dermal Fibroblast Viability & Function ROS->Fibroblast Damages CAT->Fibroblast Protects MDA->Fibroblast Damages MMP1->Fibroblast Degrades Matrix Collagen->Fibroblast Supports Outcome Anti-Aging Effect (Reduced Wrinkles, Improved Skin Health) Fibroblast->Outcome

Caption: this compound's multifaceted anti-aging and antioxidant mechanism in skin cells.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against extremely heat-resistant Escherichia coli.[5][6][7] Its mechanism of action involves a multi-pronged attack on bacterial cells.

Mechanism of Action

The primary antimicrobial action of this compound is the disruption of the bacterial cell membrane.[5][6][8]

  • Membrane Permeabilization: this compound effectively permeabilizes the outer membrane of E. coli.[5][8]

  • Singlet Oxygen Generation: It generates singlet oxygen (¹O₂), a highly reactive oxygen species, which contributes to cellular damage.[5][6][8]

  • DNA Fragmentation: The combined effects of membrane damage and oxidative stress lead to the fragmentation of bacterial DNA.[5][6][8]

This cascade of events results in a loss of membrane integrity and genetic information, ultimately leading to bacterial cell death.[6] The uptake and efficacy of this compound are pH-dependent, with greater activity observed at a lower pH (pH 5).[5][8]

cluster_workflow Antimicrobial Workflow of this compound This compound This compound Ecoli E. coli Cell This compound->Ecoli Targets Membrane Outer Membrane Permeabilization Ecoli->Membrane Induces ROS Singlet Oxygen (¹O₂) Generation Ecoli->ROS Induces Integrity Loss of Membrane Integrity Membrane->Integrity DNA DNA Fragmentation ROS->DNA Causes Death Bacterial Cell Death Integrity->Death DNA->Death

Caption: Workflow illustrating the antimicrobial mechanism of this compound against E. coli.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound (FZ) and Deoxythis compound (DOF).

Table 1: Effects of this compound on Human Dermal Fibroblasts (NHDF)

Compound Concentration Effect Result Reference
This compound (FZ) 0.1 µM Cell Viability 119.4% of control [2]
This compound (FZ) 5 µM Cell Viability 138.1% of control [2][3]

| Deoxythis compound (DOF) | 0.1 µM - 5 µM | Cell Viability | No significant enhancement or toxicity |[2] |

Table 2: Antioxidant and Extracellular Matrix-Related Activity

Compound Concentration Parameter Result vs. Control Reference
This compound (FZ) 5 µM Catalase (CAT) Activity Increased by 412.2% [3]
This compound (FZ) 5 µM Malondialdehyde (MDA) Content Decreased to 28.2% [3]
This compound (FZ) 1 µM ROS Levels (in stressed cells) Decreased to 31.5% [2]
This compound (FZ) 5 µM ROS Levels (in stressed cells) Decreased to 54.5% [2]
FZ and DOF Not Specified Type I Collagen & Hyaluronic Acid Enhanced secretion [2][3][4]

| FZ and DOF | Not Specified | Matrix Metalloproteinase-1 (MMP-1) | Inhibited |[2][3][4] |

Table 3: Immunomodulatory Activity

Compound Target Effect Comparison Reference
Fructosazines Jurkat T-Cells IL-2 Production Inhibition Substantially more effective than D-Glucosamine [1]

| Deoxythis compound (DOF) | T-Cells | IL-2 Production Suppression | Effective suppression noted |[2] |

Experimental Protocols

Cell Viability Assay (NHDF Cells)
  • Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) for a specified incubation period.

  • Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using an ELISA test kit.

  • Analysis: Absorbance is measured, and cell viability is calculated as a percentage relative to an untreated control group. Statistical analysis (e.g., p-value calculation) is performed to determine significance.[2]

Antioxidant Activity Assays
  • Catalase (CAT) Activity:

    • NHDF cells are treated with this compound (e.g., 5 µM).

    • Cell lysates are prepared.

    • CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), often determined by measuring the decrease in absorbance at 240 nm.[3]

  • Malondialdehyde (MDA) Content:

    • Following treatment, cell lysates are collected.

    • MDA content, a marker for lipid peroxidation, is quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).[3]

  • Reactive Oxygen Species (ROS) Measurement:

    • Cells are pretreated with this compound.

    • Oxidative stress is induced using an agent like H₂O₂.

    • Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.[2]

Antimicrobial Mechanism Assays (vs. E. coli)
  • Outer Membrane Permeabilization:

    • Bacterial membrane integrity is evaluated using fluorescent probes like 1-N-phenyl-1-naphthylamine (NPN) and propidium (B1200493) iodide (PI). An increase in fluorescence indicates membrane permeabilization.[5]

  • DNA Fragmentation:

    • E. coli cells are treated with this compound.

    • DNA is extracted and analyzed for fragmentation using agarose (B213101) gel electrophoresis.

    • Alternatively, fluorescence microscopy with DNA-staining dyes (e.g., DAPI) can be used to visualize nuclear condensation and fragmentation.[5][8]

  • Membrane Structural Damage:

    • Treated bacterial cells are fixed, sectioned, and examined using transmission electron microscopy (TEM) to visualize structural changes and damage to the cell membrane.[5][6][8]

Cytokine Release Assay (IL-2)
  • Cell Culture: Jurkat T-cells are cultured in an appropriate medium.

  • Activation and Treatment: Cells are activated with a mitogen such as phytohemagglutinin (PHA) in the presence of various concentrations of this compound.

  • Incubation: The cells are incubated to allow for cytokine production.

  • Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[1]

References

Fructosazine potential therapeutic applications in arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Preclinical Rationale and Investigational Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide summarizes the current, albeit limited, scientific understanding of fructosazine's potential therapeutic applications in arthritis. To date, no direct in vivo or in vitro studies have been published specifically investigating the efficacy of this compound in established models of osteoarthritis or rheumatoid arthritis. This document, therefore, presents a hypothesis-driven framework based on the known bioactivities of this compound and related compounds, aiming to provide a roadmap for future preclinical research.

Executive Summary

Arthritis, encompassing both osteoarthritis (OA) and rheumatoid arthritis (RA), remains a significant global health challenge with a substantial unmet medical need for effective and safe disease-modifying therapies. This compound, a heterocyclic compound formed through the Maillard reaction, has been proposed as a potential therapeutic agent for both OA and RA[1]. While direct evidence in arthritis models is currently lacking, its demonstrated effects on extracellular matrix (ECM) components and the known anti-inflammatory properties of related Maillard reaction products (MRPs) provide a strong rationale for its investigation. This guide outlines the theoretical mechanisms of action, summarizes relevant in vitro data, proposes experimental protocols for preclinical evaluation, and visualizes the potential signaling pathways involved.

The Scientific Rationale for this compound in Arthritis

The therapeutic potential of this compound in arthritis is predicated on two key areas of its bioactivity: modulation of ECM turnover and anti-inflammatory effects.

  • Extracellular Matrix Modulation: In OA, the degradation of articular cartilage, primarily composed of type II collagen and aggrecan, is a central pathological feature. This degradation is mediated by matrix metalloproteinases (MMPs). In vitro studies on human dermal fibroblasts have shown that this compound can significantly increase the secretion of type I collagen and hyaluronic acid while concurrently reducing the levels of MMP-1[1]. This suggests a dual action of promoting matrix synthesis and inhibiting its breakdown, a highly desirable characteristic for a potential OA therapeutic.

  • Anti-inflammatory and Immunomodulatory Potential: Both OA and RA have significant inflammatory components. While OA is characterized by low-grade, chronic inflammation, RA is a systemic autoimmune disease driven by a pro-inflammatory cytokine cascade. This compound belongs to a class of compounds known as Maillard reaction products (MRPs), some of which have demonstrated anti-inflammatory properties. Studies on various MRPs have shown they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α)[2][3][4]. Furthermore, deoxythis compound, a closely related compound, has been shown to inhibit the production of Interleukin-2 (B1167480) (IL-2) in T-cells, a key cytokine in the adaptive immune response that drives RA pathogenesis[5][6].

Quantitative Data from Relevant In Vitro Studies

To date, quantitative data on this compound's effects come from studies on human dermal fibroblasts, not chondrocytes or synoviocytes. However, these findings offer a valuable preliminary insight into its potential matrix-modulating capabilities.

Cell TypeCompoundConcentrationOutcomePercent Change from Control
Human Dermal FibroblastsThis compound1 µMIncreased Type I Collagen Secretion+128.8%
5 µM+150.7%
This compound1 µMIncreased Hyaluronic Acid Secretion+130.5%
5 µM+145.7%
This compound1 µMReduced MMP-1 Levels-73.6%
5 µM-59.2%

Postulated Mechanism of Action: Signaling Pathway Modulation

Based on the known inflammatory signaling pathways in arthritis and the observed effects of related compounds, it is hypothesized that this compound may exert its anti-arthritic effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses in both OA and RA[7][8]. Its activation in synoviocytes and chondrocytes leads to the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix-degrading enzymes (MMPs). It is plausible that this compound could inhibit this pathway at one or more levels, thereby reducing the inflammatory cascade and subsequent joint damage.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibition? DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Postulated Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also central to the pathogenesis of arthritis[9][10][]. They regulate the production of pro-inflammatory cytokines and MMPs. Some MRPs have been shown to inhibit the phosphorylation of ERK and JNK[12]. It is therefore hypothesized that this compound may similarly interfere with MAPK signaling, leading to a reduction in inflammatory and catabolic responses in joint tissues.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) P Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) P Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression This compound This compound This compound->MAPKK Inhibition?

Postulated Inhibition of the MAPK Pathway by this compound.

Proposed Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound in arthritis, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies

Objective: To determine the direct effects of this compound on primary human chondrocytes and fibroblast-like synoviocytes (FLS).

Methodology:

  • Cell Culture: Primary human chondrocytes and FLS will be isolated from the cartilage and synovial tissue of patients undergoing joint replacement surgery for OA or RA.

  • Inflammatory Stimulation: Cells will be stimulated with pro-inflammatory cytokines such as IL-1β (10 ng/mL) or TNF-α (10 ng/mL) to mimic the arthritic microenvironment.

  • This compound Treatment: Cells will be pre-treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours prior to and during cytokine stimulation.

  • Endpoint Analysis:

    • Gene Expression: qPCR will be used to measure the mRNA levels of key anabolic (e.g., COL2A1, ACAN) and catabolic (e.g., MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) genes, as well as pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, COX-2).

    • Protein Expression: ELISA and Western Blotting will be used to quantify the protein levels of secreted MMPs, cytokines, and key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38, JNK, ERK).

    • Extracellular Matrix Degradation: A glycosaminoglycan (GAG) release assay will be performed on cartilage explants to assess the protective effect of this compound on matrix integrity.

In Vivo Studies

Objective: To evaluate the efficacy of this compound in animal models of RA and OA.

5.2.1 Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis

Methodology:

  • Induction of Arthritis: DBA/1 mice will be immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection will be given 21 days later.

  • This compound Administration: Prophylactic and therapeutic dosing regimens will be tested. For prophylactic treatment, this compound (e.g., 1, 10, 50 mg/kg) or vehicle will be administered daily via oral gavage, starting from the day of the first immunization. For therapeutic treatment, administration will begin after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Mice will be monitored daily for signs of arthritis, and a clinical score will be assigned based on the severity of paw swelling and erythema.

    • Paw Swelling: Paw volume will be measured using a plethysmometer.

    • Histopathology: At the end of the study, joints will be harvested for histological analysis to assess inflammation, pannus formation, cartilage degradation, and bone erosion.

    • Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines will be measured by ELISA.

5.2.2 Destabilization of the Medial Meniscus (DMM) Model for Osteoarthritis

Methodology:

  • Induction of OA: Surgical transection of the medial meniscotibial ligament will be performed in one knee joint of C57BL/6 mice to induce joint instability and subsequent OA development.

  • This compound Administration: this compound (e.g., 1, 10, 50 mg/kg) or vehicle will be administered daily via oral gavage, starting one week post-surgery.

  • Assessment of OA:

    • Histopathology: At 8 and 16 weeks post-surgery, knee joints will be harvested for histological staining (Safranin O-Fast Green) to assess cartilage degradation using the OARSI scoring system.

    • Immunohistochemistry: Staining for MMP-13 and ADAMTS-5 will be performed to assess the expression of key catabolic enzymes.

    • Pain Assessment: Gait analysis and assessment of mechanical allodynia will be performed to evaluate pain-related behaviors.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical investigation of this compound in arthritis.

Experimental_Workflow Hypothesis This compound has anti-arthritic potential InVitro In Vitro Studies (Chondrocytes, Synoviocytes) Hypothesis->InVitro Mechanism Mechanism of Action Studies (NF-κB, MAPK pathways) InVitro->Mechanism InVivo_RA In Vivo RA Model (Collagen-Induced Arthritis) Mechanism->InVivo_RA InVivo_OA In Vivo OA Model (DMM) Mechanism->InVivo_OA Efficacy Efficacy Assessment (Clinical Scores, Histology, Biomarkers) InVivo_RA->Efficacy Tox Preliminary Toxicology InVivo_RA->Tox InVivo_OA->Efficacy InVivo_OA->Tox Decision Go/No-Go for further development Efficacy->Decision Tox->Decision

Proposed Preclinical Workflow for this compound in Arthritis.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing data on this compound and related compounds provide a compelling, albeit hypothetical, basis for its investigation as a novel therapeutic agent for arthritis. Its potential to both protect the extracellular matrix and exert anti-inflammatory effects addresses key pathological processes in both OA and RA. The experimental protocols and workflows outlined in this guide offer a clear path forward for the preclinical evaluation of this compound. Future research should focus on conducting these rigorous in vitro and in vivo studies to validate this hypothesis, elucidate the precise molecular mechanisms, and determine the therapeutic potential of this compound for patients suffering from arthritic diseases.

References

Fructosazine: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine, a pyrazine (B50134) derivative, is a molecule of growing interest in the fields of biomedicine and nutritional science. Formed from the self-condensation of D-glucosamine under neutral pH conditions, it has demonstrated notable biological activities, including anti-aging properties and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and a visualization of its known signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and scientific literature.

Table 1: Chemical Identifiers and Descriptors
PropertyValueSource
IUPAC Name 1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol[1][2]
Synonyms D-Fructosazine, 2,5-Bis(D-arabino-tetrahydroxybutyl)pyrazine[1][3]
CAS Number 13185-73-4[1][3][4]
Molecular Formula C₁₂H₂₀N₂O₈[1][2][3]
InChI InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2[1][2]
InChIKey NPWQIVOYGNUVEB-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O[1]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 320.30 g/mol [1][3]
Monoisotopic Mass 320.12196560 Da[1]
Physical Description Solid, Pale Beige to Brown[1][4][5]
Melting Point 237 °C[1]
Boiling Point (Predicted) 764.9 ± 60.0 °C[4]
Density (Predicted) 1.680 ± 0.06 g/cm³[4]
Solubility Methanol (Slightly, Heated), Water (Slightly, Heated, Sonicated)[4][5]
pKa (Predicted) 11.54 ± 0.20[4]
Storage Temperature -20°C Freezer[4]

Experimental Protocols

Synthesis of this compound

Method 1: From D-Glucose

This method involves a four-step synthesis process starting from D-glucose. The key steps include the Amadori rearrangement, isopropylidene protection, a cascade reaction of hydrodebenzylation and oxidative aromatization catalyzed by Pd/C, and finally, the removal of the isopropylidene protection group to yield this compound.[6]

Method 2: One-pot Synthesis from D-glucosamine hydrochloride

An efficient one-pot synthesis can be achieved using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), as both a solvent and a catalyst.[3]

  • Reactants: D-glucosamine hydrochloride (GlcNH₂), [BMIM]OH, and Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent.

  • Procedure: The reaction is carried out under optimized conditions at 120°C for 180 minutes.[3]

  • Yield: A maximum yield of 49% has been reported under these conditions.[3]

Method 3: Microwave-irradiated Rapid Synthesis

This method utilizes a Maillard-type reaction between a reducing sugar (e.g., fructose) and ammonium (B1175870) formate (B1220265) in a reactive eutectic medium, accelerated by microwave irradiation.[7]

  • Reactants: Fructose, ammonium formate, and water.

  • Procedure: The reactants are mixed to form a eutectic mixture and subjected to microwave irradiation.

  • Purification: The resulting product can be purified by washing with ethanol (B145695) or acetone, or by semi-preparative HPLC.[7]

Characterization of this compound

The structure and purity of synthesized this compound can be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound.[3]

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF-MS or HPLC-MS can be employed to determine the molecular weight and fragmentation pattern of the molecule.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is used to assess the purity of the synthesized compound.[7]

  • X-ray Single Crystal Diffraction: This technique can be used to determine the precise three-dimensional structure of the this compound molecule in its crystalline form.[6]

Signaling Pathways

Anti-Aging Signaling Pathway

This compound has been shown to exhibit significant anti-aging properties by modulating several key cellular pathways in human dermal fibroblasts. The proposed mechanism involves the enhancement of extracellular matrix components and the reduction of oxidative stress.

AntiAging_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Oxidative Stress This compound This compound Col1 Type I Collagen Secretion This compound->Col1 enhances HA Hyaluronic Acid Secretion This compound->HA enhances MMP1 MMP-1 (Collagenase) This compound->MMP1 inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS reduces MDA Malondialdehyde (MDA) This compound->MDA reduces CAT Catalase (CAT) Activity This compound->CAT boosts

Caption: this compound's anti-aging mechanism.

Inhibition of Interleukin-2 (B1167480) (IL-2) Production

This compound has been identified as a more potent inhibitor of Interleukin-2 (IL-2) production from activated T-cells than its precursor, D-glucosamine.[1] While the precise molecular mechanism for this compound is still under investigation, it is hypothesized to act at the level of gene transcription, similar to D-glucosamine, which has been shown to reduce the translocation of transcription factors to the nucleus.[1]

IL2_Inhibition_Pathway TCR_Activation T-Cell Receptor Activation Signaling_Cascade Intracellular Signaling Cascade TCR_Activation->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Nuclear_Translocation Nuclear Translocation Transcription_Factors->Nuclear_Translocation IL2_Gene IL-2 Gene Transcription Nuclear_Translocation->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production This compound This compound This compound->Nuclear_Translocation Inhibits (Proposed)

Caption: Proposed inhibition of IL-2 production by this compound.

References

Structural Elucidation of Fructosazine and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine and its isomers, including deoxythis compound, are nitrogen-containing heterocyclic compounds formed during the Maillard reaction between sugars and amino acids. These compounds are found in a variety of processed foods and have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the structural elucidation of this compound and its key isomers, focusing on the analytical techniques employed for their identification and characterization. It also explores their known biological effects and associated signaling pathways.

Isomers of this compound and Deoxythis compound

The primary isomers of concern are the 2,5- and 2,6-disubstituted pyrazines. The specific isomer formed is largely dependent on the precursor sugar. Aldoses, such as glucose, predominantly yield the 2,6-isomers, while ketoses, like fructose, mainly produce the 2,5-isomers.

  • This compound (FZ): 2,5-bis(D-arabino-tetrahydroxybutyl)pyrazine and its 2,6-isomer.

  • Deoxythis compound (DOF): 2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine and its 2,6-isomer.

Structural Elucidation Methodologies

The structural determination of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

A general protocol for the NMR analysis of this compound isomers is as follows:

  • Sample Preparation: Dissolve a purified sample of the this compound isomer in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For more complex structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Spectral Interpretation:

    • ¹H NMR: The aromatic protons on the pyrazine (B50134) ring typically appear in the downfield region (δ 8.0-9.0 ppm). The protons of the polyhydroxyalkyl side chains resonate in the upfield region (δ 3.0-5.0 ppm). Coupling constants (J values) between adjacent protons provide information on the stereochemistry of the side chains.

    • ¹³C NMR: The carbon atoms of the pyrazine ring are observed in the aromatic region (δ 140-160 ppm). The carbons of the sugar-derived side chains appear in the aliphatic region (δ 60-80 ppm).

    • 2D NMR: COSY spectra reveal proton-proton couplings within the side chains. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show long-range correlations (2-3 bonds), which are crucial for connecting the side chains to the pyrazine ring and confirming the substitution pattern (2,5- vs. 2,6-).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.

Experimental Protocol: HPLC-MS/MS Analysis

A typical protocol for the analysis of this compound isomers by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/methanol (B129727) or water/acetonitrile).

  • Chromatographic Separation (HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Detection: UV detection can be used, with a maximum absorption often observed around 275-280 nm for disubstituted pyrazines.

  • Mass Spectrometric Analysis (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • MS Scan: A full scan is performed to determine the molecular ions ([M+H]⁺). For this compound, the expected m/z is 321.2, and for Deoxythis compound, it is 305.2.

    • MS/MS Fragmentation: The molecular ions are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation patterns of the polyhydroxyalkyl side chains are key to differentiating isomers. While detailed fragmentation pathways for each specific isomer are not extensively published, the loss of water molecules and cleavage of C-C bonds within the side chains are expected fragmentation routes. The specific fragmentation patterns can help to distinguish between the 2,5- and 2,6-isomers.

Quantitative Data

The yield of this compound and its isomers can vary significantly depending on the reaction conditions. The following table summarizes the yields of Deoxythis compound (DOF) and this compound (FZ) from the reaction of glucose and ammonium (B1175870) formate (B1220265) at different temperatures.

Temperature (°C)Reaction Time for Complete Glucose Conversion (hours)DOF Yield (%)FZ Yield (%)
805~42~5
904~38~7
1004~30~8

Data adapted from a study on the valorization of monosaccharides towards fructopyrazines in a eutectic medium.

Biological Activities and Signaling Pathways

This compound and Deoxythis compound exhibit a range of biological activities, including antimicrobial, anti-aging, and immunomodulatory effects.

Antimicrobial Activity

This compound has been shown to possess antimicrobial activity, particularly against certain strains of bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane and subsequent DNA damage.

Antimicrobial_Activity Antimicrobial Mechanism of this compound This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane interacts with DNA Bacterial DNA This compound->DNA interacts with Permeabilization Membrane Permeabilization CellMembrane->Permeabilization leads to CellDeath Bacterial Cell Death Permeabilization->CellDeath contributes to Fragmentation DNA Fragmentation DNA->Fragmentation leads to Fragmentation->CellDeath contributes to

Caption: Antimicrobial action of this compound.

Anti-aging Effects

Both this compound and Deoxythis compound have demonstrated anti-aging properties in skin models. Their mechanism involves stimulating the production of key extracellular matrix components, inhibiting collagen degradation, and combating oxidative stress.

Anti_Aging_Effects Anti-aging Mechanism of this compound/Deoxythis compound cluster_compounds Compounds cluster_effects Cellular Effects cluster_outcome Outcome FZ_DOF This compound (FZ) & Deoxythis compound (DOF) Collagen_HA Stimulate Collagen & Hyaluronic Acid Secretion FZ_DOF->Collagen_HA MMP1 Inhibit MMP-1 Expression FZ_DOF->MMP1 ROS Reduce Oxidative Stress (ROS) FZ_DOF->ROS Anti_Aging Anti-aging Effect (Improved Skin Firmness, Reduced Wrinkles) Collagen_HA->Anti_Aging MMP1->Anti_Aging ROS->Anti_Aging

Caption: Anti-aging mechanism of this compound and Deoxythis compound.

Immunomodulatory Activity

Deoxythis compound has been shown to be a more potent inhibitor of interleukin-2 (B1167480) (IL-2) production from activated T-cells than its precursor, D-glucosamine. This suggests a potential role for these compounds in modulating immune responses.

Immunomodulatory_Activity Immunomodulatory Effect of Deoxythis compound DOF Deoxythis compound (DOF) T_Cell Activated T-Cell DOF->T_Cell acts on IL2_Production IL-2 Production DOF->IL2_Production inhibits T_Cell->IL2_Production normally leads to Immune_Response Modulated Immune Response IL2_Production->Immune_Response influences

Caption: Immunomodulatory effect of Deoxythis compound.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a general workflow for the isolation and structural elucidation of this compound and its isomers from a complex mixture.

Experimental_Workflow Workflow for Structural Elucidation cluster_analysis Structural Analysis Start Complex Mixture (e.g., Food Extract) Extraction Extraction & Preliminary Purification Start->Extraction HPLC_Separation HPLC Separation (Isomer Isolation) Extraction->HPLC_Separation Fraction_Collection Fraction Collection HPLC_Separation->Fraction_Collection NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Fraction_Collection->NMR MS Mass Spectrometry (HRMS, MS/MS) Fraction_Collection->MS Structure_Elucidation Structure Elucidation & Isomer Identification NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: General experimental workflow.

Conclusion

The structural elucidation of this compound and its isomers is a complex task that requires the application of advanced analytical techniques. While general methodologies are established, there is a need for more publicly available, detailed spectral data to facilitate the unambiguous identification of these compounds. The growing body of evidence on their biological activities, from antimicrobial to anti-aging and immunomodulatory effects, underscores the importance of continued research in this area for potential applications in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding for researchers embarking on the study of these intriguing Maillard reaction products.

Exploring the Bioactive Potential of Maillard Reaction Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a non-enzymatic browning process occurring between reducing sugars and amino compounds, is not only responsible for the desirable color and flavor of many foods but also generates a complex array of molecules known as Maillard Reaction Products (MRPs). Emerging research has unveiled the significant bioactive potential of these compounds, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the bioactive properties of MRPs, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. It offers a comprehensive overview of the quantitative data on their efficacy, detailed experimental protocols for their isolation and characterization, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development, aiming to accelerate the discovery and application of bioactive compounds derived from the Maillard reaction.

Bioactive Properties of Maillard Reaction Products

The Maillard reaction gives rise to a diverse range of products with various biological activities. These activities are largely dependent on the precursors (sugars and amino acids), reaction conditions (temperature, time, pH), and the complexity of the resulting MRPs, which can range from low molecular weight intermediates to high molecular weight melanoidins.

Antioxidant Activity

MRPs are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation.[1] The antioxidant capacity of MRPs is influenced by the type of sugar and amino acid used in their formation.

Table 1: Antioxidant Activity of Maillard Reaction Products

Maillard Reaction Product (MRP)PrecursorsAssayIC50 ValueReference
Chitooligosaccharide-Glycine MRPsChitooligosaccharide, GlycineDPPH Radical ScavengingNot specified as IC50, but 92.3% scavenging activity[2]
Chitooligosaccharide-Glycine MRPsChitooligosaccharide, GlycineABTS Radical ScavengingNot specified as IC50, but 78.6% scavenging activity[2]
β-lactoglobulin-isomaltooligosaccharide MRPsβ-lactoglobulin, IsomaltooligosaccharideDPPH Radical ScavengingConcentration-dependent activity observed[3]
Tyrosine-derived MRPsTyrosine, FructoseDPPH Radical Scavenging103.09 µg/mL[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. MRPs have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[5][6]

Table 2: Anti-inflammatory Activity of Maillard Reaction Products

Maillard Reaction Product (MRP)Cell LineInflammatory MarkerIC50 ValueReference
Glucose-Lysine MRPsCaco-2Nitric Oxide (NO) ProductionNot specified, but significant inhibition observed[5]
Glucose-Lysine MRPsCaco-2Interleukin-8 (IL-8) ProductionNot specified, but significant inhibition observed[5]
Fructose-tyrosine MRPsNot specifiedNot specifiedNot specified[4]
Anticancer Activity

Several studies have highlighted the potential of MRPs to inhibit the proliferation of cancer cells and induce apoptosis.[7] The cytotoxic effects of MRPs have been observed in various cancer cell lines.

Table 3: Anticancer Activity of Maillard Reaction Products

Maillard Reaction Product (MRP)Cancer Cell LineAssayIC50 ValueReference
2-(2-furyl)methylidene-4-hydroxy-5-methyl-2H-furan-3-oneGastric Carcinoma (GXF251L)Not specifiedLow micromolar range[7]
4-(2-furyl)-7-[(2-furyl)methylidene]-2-hydroxy-2H,7H,8aH-pyrano[2,3-b]- pyran-3-oneGastric Carcinoma (GXF251L)Not specifiedLow micromolar range[7]
3-hydroxy-4[(E)-(2-furyl)methylidene]methyl-3-cyclopentene-1,2 dioneGastric Carcinoma (GXF251L)Not specifiedLow micromolar range[7]
Not specifiedHeLaNot specified48.65 µM[8]
Not specifiedCaco-2Not specified32.19 µM[9]
Antimicrobial Activity

MRPs have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10] The mechanisms of action include metal chelation, disruption of cell membranes, and interference with bacterial metabolism.[10]

Table 4: Antimicrobial Activity of Maillard Reaction Products

Maillard Reaction Product (MRP)MicroorganismMIC ValueReference
Glycine-glucose MRPStaphylococcus aureus1.95 mg/ml[11]
Valine-glucose MRPStaphylococcus aureus0.97 mg/ml[11]
Tryptophan-glucose MRPStaphylococcus aureus0.97 mg/ml[11]
Arginine-xylose MRPBacillus subtilis, Escherichia coli, Staphylococcus aureus1-8 mg/mL[1]
Histidine-glucose MRPBacillus subtilis, Escherichia coli, Staphylococcus aureus1-8 mg/mL[1]
Ribose-lysine MRP fractionEscherichia coli16.1 g/L (complete inhibition for 24h)[12]
Enzyme Inhibitory Activity

MRPs have also been found to inhibit the activity of certain enzymes, such as α-glucosidase and angiotensin-converting enzyme (ACE), which are therapeutic targets for diabetes and hypertension, respectively.

Table 5: Enzyme Inhibitory Activity of Maillard Reaction Products

Maillard Reaction Product (MRP)EnzymeIC50 ValueReference
Fructose-tyrosine MRPsα-Amylase10.64 µg/mL[4]
Sucrose-tyrosine MRPsα-Glucosidase10.81 µg/mL[4]
Fructose-tyrosine MRPsAngiotensin-Converting Enzyme (ACE)5.16 µg/mL[4]
Casein hydrolysate-xylose MRPsAngiotensin-Converting Enzyme (ACE)Inhibition increased from 63.48% to 90.23%[13]

Experimental Protocols

This section provides detailed methodologies for the isolation, fractionation, and bioactivity assessment of Maillard reaction products.

Isolation and Fractionation of MRPs

Protocol 2.1.1: Isolation of Melanoidins from Coffee [14][15][16][17]

  • Extraction: Dissolve 10 g of instant soluble coffee in 200 mL of hot water (95°C). Stir for 10 minutes.

  • Filtration: Filter the infusion through a sintered glass filter (size 2). Wash the residue with an additional 20 mL of hot water.

  • Concentration: Concentrate the filtrate to approximately 50 mL by vacuum evaporation at 35°C.

  • Dialysis: Dialyze the concentrated solution at 4°C using a 12–14 kDa molecular weight cut-off dialysis membrane against deionized water for 48 hours, with frequent water changes.

  • Lyophilization: Freeze-dry the retentate to obtain the high molecular weight melanoidin fraction.

Protocol 2.1.2: Fractionation by Ultrafiltration [18]

  • Solubilization: Dissolve the crude MRP extract in an appropriate solvent (e.g., deionized water).

  • Ultrafiltration: Use a series of ultrafiltration membranes with different molecular weight cut-offs (e.g., 10 kDa, 5 kDa, 1 kDa) in a stirred-cell ultrafiltration unit.

  • Fraction Collection: Collect the permeate and retentate from each membrane. The retentate contains molecules larger than the membrane's cut-off, while the permeate contains smaller molecules.

  • Lyophilization: Lyophilize the collected fractions to obtain MRPs of different molecular weight ranges.

Bioactivity Assays

Protocol 2.2.1: DPPH Radical Scavenging Assay [2][10][19][20]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the MRP sample (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that causes 50% inhibition.

Protocol 2.2.2: ABTS Radical Cation Decolorization Assay [2][9][14][21]

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 200 µL of the MRP sample (at various concentrations) to 2 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol 2.2.3: Nitric Oxide (NO) Inhibition Assay (Griess Assay) [6][22][23][24]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the MRP sample for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Protocol 2.2.4: Cytotoxicity Assay (MTT Assay) [12][18][25][26]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of the MRP sample for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2.2.5: Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC) [11][27]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the MRP sample in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for E. coli).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the MRP that completely inhibits visible growth of the microorganism.

Signaling Pathways Modulated by Maillard Reaction Products

MRPs, particularly advanced glycation end products (AGEs), can exert their biological effects by interacting with specific cellular receptors and modulating various intracellular signaling pathways.

AGE-RAGE Signaling Pathway

The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) is a key mechanism underlying the pro-inflammatory and pro-oxidant effects of these compounds.

AGE_RAGE_Signaling AGEs AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS Production RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation (ERK, JNK, p38) RAGE->MAPK ROS->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

AGE-RAGE signaling cascade leading to inflammation and apoptosis.
Nrf2 Antioxidant Response Pathway

Some MRPs have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[1][14]

Nrf2_Pathway cluster_nucleus Nucleus MRPs Bioactive MRPs Keap1 Keap1 MRPs->Keap1 Inactivation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Nrf2_n->ARE Binding

Activation of the Nrf2 antioxidant pathway by bioactive MRPs.
Apoptosis Signaling Pathway

Certain MRPs can induce apoptosis in cancer cells through the activation of caspase cascades.[7]

Apoptosis_Pathway Anticancer_MRPs Anticancer MRPs Mitochondria Mitochondria Anticancer_MRPs->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MRP-induced apoptosis via the mitochondrial pathway.

Conclusion

The Maillard reaction yields a vast and complex array of bioactive compounds with significant potential for therapeutic applications. This technical guide has provided a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of MRPs, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers insights into their mechanisms of action at the molecular level. Further research is warranted to isolate and characterize novel bioactive MRPs, elucidate their structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical studies. The exploration of Maillard reaction products represents a promising frontier in the quest for new and effective therapeutic agents from natural sources.

References

Methodological & Application

One-Pot Synthesis of Fructosazine from D-glucosamine hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosazine, a polyhydroxyalkylpyrazine, has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-aging, and immunomodulatory properties. This application note provides a detailed protocol for an efficient, one-pot synthesis of this compound from the readily available starting material, D-glucosamine hydrochloride. The synthesis utilizes a basic ionic liquid as both a solvent and a catalyst, offering an environmentally friendly approach. Furthermore, this document summarizes the key reaction parameters and expected yields, and presents a putative signaling pathway associated with this compound's immunomodulatory effects.

Introduction

This compound, and its related compound deoxythis compound, are nitrogen-containing heterocyclic compounds that can be synthesized from amino sugars.[1][2] These compounds have shown potential as pharmacological agents and flavoring components.[1][2] Traditional synthesis methods can be multi-step and require harsh conditions. The one-pot synthesis method presented here, adapted from Jia et al., offers a more streamlined and greener alternative by employing a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), which acts as both the reaction medium and the catalyst.[1][2] This approach simplifies the reaction setup and workup procedure. Understanding the biological mechanisms of this compound is crucial for its development as a therapeutic agent. It has been reported to inhibit the production of interleukin-2 (B1167480) (IL-2) and matrix metalloproteinase-1 (MMP-1), suggesting its potential in managing inflammatory and age-related conditions.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of this compound from D-glucosamine hydrochloride. The optimized conditions, including the use of a co-solvent, significantly enhance the reaction yield.

ParameterValueReference
Starting MaterialD-glucosamine hydrochloride[1][2]
Catalyst/Solvent1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)[1][2]
Co-solventDimethyl sulfoxide (B87167) (DMSO)[1][2]
Reaction Temperature120 °C[1][2]
Reaction Time180 minutes[1][2]
Maximum Combined Yield (this compound and Deoxythis compound)49%[1]

Experimental Protocol

This protocol details the one-pot synthesis of this compound from D-glucosamine hydrochloride.

Materials:

  • D-glucosamine hydrochloride (GlcNH₂·HCl)

  • 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) (12% alcoholic solution)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 0.2 g of D-glucosamine hydrochloride with 2 g of a 12% alcoholic solution of 1-butyl-3-methylimidazolium hydroxide.

  • Addition of Co-solvent: To optimize the yield, add an appropriate volume of dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120 °C with continuous stirring.

  • Reaction Time: Maintain the reaction at 120 °C for 180 minutes.

  • Reaction Quenching: After 180 minutes, cool the reaction mixture to room temperature.

  • Product Isolation and Purification: The product mixture contains this compound and deoxythis compound. The original research article utilized analytical techniques for characterization directly from the reaction mixture. For isolation, standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, may be employed. The specific eluent system would need to be optimized.

  • Characterization: The synthesized products can be characterized using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to confirm the structures of this compound and deoxythis compound.[1][2]

Visualizations

Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Mixture cluster_3 Analysis D-glucosamine HCl D-glucosamine HCl Mix D-glucosamine HCl->Mix [BMIM]OH [BMIM]OH (Ionic Liquid) [BMIM]OH->Mix DMSO DMSO DMSO->Mix Heating Heating (120°C, 180 min) Mix->Heating Stirring Products Heating->Products This compound This compound This compound->Products Deoxythis compound Deoxythis compound Deoxythis compound->Products Characterization Characterization (NMR, MS) Products->Characterization G cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Transcription Factors cluster_3 Gene Expression & Cellular Response This compound This compound MAPK_pathway MAPK Pathway (e.g., JNK, p38) This compound->MAPK_pathway Inhibits (?) NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits (?) Calcineurin Calcineurin This compound->Calcineurin Inhibits (?) AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB NFAT NFAT Calcineurin->NFAT MMP1 MMP-1 Gene AP1->MMP1 Downregulates NFkB->MMP1 Downregulates IL2 IL-2 Gene NFAT->IL2 Downregulates Inflammation Reduced Inflammation MMP1->Inflammation IL2->Inflammation

References

Application Notes and Protocols: Fructosazine Synthesis Catalyzed by a Basic Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest due to their potential pharmacological activities and applications as flavoring agents in the food industry.[1][2] Traditional synthesis methods often require harsh reaction conditions and can lead to the formation of unwanted by-products.[3] The use of basic ionic liquids as catalysts and solvents presents a promising green alternative, offering advantages such as high efficiency, atom economy, and milder reaction conditions.[3][4][5] This document provides a detailed protocol for the one-pot synthesis of this compound from D-glucosamine hydrochloride using the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) as a dual solvent and catalyst.

Principle

The synthesis involves the self-condensation of D-glucosamine hydrochloride in the presence of a basic ionic liquid.[3] The ionic liquid, [BMIM]OH, acts as both the reaction medium and the catalyst, promoting the dehydration and cyclization reactions necessary for the formation of the pyrazine (B50134) ring structure of this compound.[1][3][5] This one-pot process is efficient and minimizes the formation of by-products often seen in other synthetic routes.[3]

Data Presentation

The following table summarizes the key findings from a study on the optimization of this compound and Deoxythis compound synthesis using [BMIM]OH.[1][2][5]

ParameterConditionCombined Yield (this compound & Deoxythis compound)
Reaction Temperature 120 °C49%
Reaction Time 180 min49%
Catalyst/Solvent [BMIM]OH-
Co-solvent DMSO49%
Starting Material D-glucosamine hydrochloride-

Note: The maximum reported yield of 49% was for the combined products of this compound (FZ) and Deoxythis compound (DOF).[1][2][5]

Experimental Protocol

This protocol is based on the efficient one-pot synthesis method described in the literature.[1][4]

Materials:

  • D-glucosamine hydrochloride (GlcNH₂·HCl)

  • 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • High-vacuum pump

  • Analytical equipment: MALDI-TOF-MS, ¹H NMR, ¹³C NMR spectrometers

Procedure:

  • Reactant Preparation: In a clean and dry reaction vessel, add D-glucosamine hydrochloride.

  • Addition of Ionic Liquid and Co-solvent: To the reaction vessel, add the basic ionic liquid [BMIM]OH and the co-solvent DMSO.

  • Reaction Setup: Equip the reaction vessel with a magnetic stir bar and place it in a heating mantle or oil bath on a magnetic stirrer.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 180 minutes.[1][2][5]

  • Reaction Work-up (not detailed in the source): After the reaction is complete, the product mixture will need to be purified. This typically involves steps such as cooling the mixture, followed by extraction and/or chromatographic purification to isolate the this compound. Note: The cited literature does not provide a detailed work-up procedure.

  • Product Characterization: The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

    • MALDI-TOF-MS: To determine the molecular weight of the product.[1][4]

    • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the this compound.[1][4]

Experimental Workflow

Fructosazine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Start Start Reactants D-glucosamine HCl [BMIM]OH DMSO Start->Reactants 1. Mix ReactionVessel Reaction at 120°C for 180 min Reactants->ReactionVessel 2. Heat & Stir Purification Purification (Extraction/Chromatography) ReactionVessel->Purification 3. Work-up Characterization Characterization (MALDI-TOF, NMR) Purification->Characterization 4. Analyze This compound This compound Characterization->this compound 5. Confirm Product

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism

The proposed mechanism for the formation of this compound and Deoxythis compound from D-glucosamine hydrochloride using a basic ionic liquid involves a series of isomerization and dehydration steps. The basic nature of the [BMIM]OH facilitates these transformations, leading to the formation of the stable six-membered pyrazine ring.[3]

Reaction_Mechanism Glucosamine D-Glucosamine Intermediate1 Isomerization & Dehydration Glucosamine->Intermediate1 [BMIM]OH Intermediate2 Dimerization Intermediate1->Intermediate2 PyrazineRing Cyclization & Dehydration Intermediate2->PyrazineRing This compound This compound & Deoxythis compound PyrazineRing->this compound

Caption: Proposed reaction pathway for this compound synthesis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • Ionic liquids can be irritants; avoid direct contact with skin and eyes.

Conclusion

The use of the basic ionic liquid [BMIM]OH as a catalyst and solvent provides an efficient and environmentally friendly method for the one-pot synthesis of this compound from D-glucosamine hydrochloride.[1][3][5] This approach offers a significant improvement over traditional methods by operating under milder conditions and enhancing selectivity, thereby reducing the formation of by-products.[3] The protocol and data presented here serve as a valuable resource for researchers in medicinal chemistry, drug development, and food science exploring the synthesis and applications of these important heterocyclic compounds.

References

Application Notes and Protocols for Microwave-Assisted Rapid Synthesis of Fructosazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave-assisted rapid synthesis of fructosazine derivatives, specifically deoxythis compound (DOF) and this compound (FZ). This document includes detailed experimental protocols, data on reaction conditions, and insights into the biological activities of these compounds, including their immunomodulatory and antimicrobial effects.

Introduction

This compound and its derivatives are polyhydroxyalkylpyrazines that have garnered significant interest due to their diverse biological activities.[1][2] These compounds, found in some roasted food products and traditional Chinese medicines, exhibit potential as immunomodulators and antimicrobial agents.[1][2] Traditional synthesis methods for these derivatives often involve long reaction times and harsh conditions.[2] Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative for the production of this compound derivatives, making them more accessible for research and development.[2][3][4]

Biological Activities and Potential Applications

This compound derivatives have demonstrated a range of biological activities with therapeutic potential:

  • Immunomodulatory Effects: Deoxythis compound has been shown to be a more potent inhibitor of T-cell interleukin-2 (B1167480) (IL-2) production than its precursor, D-glucosamine. This suggests a potential role in managing inflammatory and autoimmune diseases.

  • Antimicrobial Properties: this compound exhibits antimicrobial activity against bacteria such as heat-resistant E. coli.[5][6] The mechanism of action involves permeabilizing the cell membrane, disrupting membrane integrity, and causing DNA fragmentation.[5][6]

  • Anti-Aging Potential: Recent studies suggest that this compound and deoxythis compound may have anti-aging effects on the skin by stimulating dermal fibroblast vitality, promoting collagen and hyaluronic acid secretion, and reducing oxidative stress.[1]

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation significantly accelerates the Maillard-type reactions involved in the formation of this compound derivatives from reducing sugars and an ammonium (B1175870) source.[2] The use of microwave energy allows for rapid and uniform heating, leading to shorter reaction times and often improved yields compared to conventional heating methods.[2][3][4]

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of 2,5-deoxythis compound (B29378) (2,5-DOF) from fructose (B13574) and ammonium formate.

Table 1: Effect of Reaction Temperature and Time on 2,5-DOF Yield (Microwave Power: 5 W)

Temperature (°C)Time (min)Yield (%)
8040Plateau reached
10015Maximum yield
120< 3Maximum yield

Note: At 100°C and 120°C, product degradation was observed with sustained reaction times.[2]

Table 2: Effect of Water Addition on 2,5-DOF Yield (100°C, 15 min)

Water (wt%)Yield (%)
0~15
10~25
20~35
30~30

Note: The addition of water was found to increase the yield up to a certain concentration and decrease the viscosity of the reaction mixture.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Deoxythis compound (DOF) and this compound (FZ) from Fructose and Ammonium Formate

This protocol is based on the microwave-irradiated synthesis in a reactive eutectic mixture.[2]

Materials:

  • Fructose

  • Ammonium formate

  • Deionized water

  • Microwave reactor (e.g., Discover SP) with temperature and power control

  • Sealed reaction vials

  • Diethyl ether

  • Dichloromethane (B109758)

  • Ethyl acetate

  • 2-Propanol

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a sealed microwave reaction vial, mix fructose and ammonium formate. For reactions with water, add the desired weight percentage of deionized water to the mixture.

  • Microwave Reaction:

    • Place the sealed vial in the microwave reactor.

    • Set the desired temperature (e.g., 100°C) and microwave power. The power may need to be adjusted based on the amount of water added to achieve comparable heating rates.[2]

    • Run the reaction for the optimized time (e.g., 15 minutes at 100°C).

  • Extraction:

    • After the reaction, cool the vial to room temperature.

    • Extract the reaction mixture several times with diethyl ether and dichloromethane to remove nonpolar impurities.

  • Purification by Column Chromatography:

    • Concentrate the aqueous phase under reduced pressure using a rotary evaporator at 45°C.

    • Prepare a silica gel column (0.040–0.063 mm).

    • Elute the concentrated product using a solvent system of ethyl acetate/2-propanol/water (4/2/1 by volume).[2]

    • Collect the fractions containing the desired product.

  • Final Product Isolation:

    • Combine the fractions containing the purified product.

    • Concentrate the combined fractions under reduced pressure at 45°C to obtain the final product.

    • Dry the product in a vacuum oven at 40°C.

Protocol 2: Synthesis of DOF and FZ from D-glucosamine Hydrochloride using a Basic Ionic Liquid

This protocol describes an alternative one-pot synthesis method.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, mix D-glucosamine hydrochloride and the basic ionic liquid solution ([BMIM]OH in ethanol). For improved yields, DMSO can be added as a co-solvent.

  • Reaction Conditions:

    • Heat the mixture with stirring at 120°C for 180 minutes. These conditions were found to be optimal for achieving high yields.

  • Product Characterization: The products can be directly characterized from the reaction mixture using techniques like MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Microwave Synthesis cluster_extraction Extraction cluster_purification Purification start Mix Fructose & Ammonium Formate mw_reaction Microwave Irradiation (e.g., 100°C, 15 min, 5W) start->mw_reaction extraction Extract with Diethyl Ether & Dichloromethane mw_reaction->extraction concentration1 Concentrate Aqueous Phase (Rotary Evaporator) extraction->concentration1 column_chrom Silica Gel Column Chromatography (EtOAc/IPA/H2O) concentration1->column_chrom concentration2 Concentrate Purified Fractions column_chrom->concentration2 drying Vacuum Drying concentration2->drying product Purified this compound Derivatives drying->product

Caption: Workflow for microwave-assisted synthesis and purification of this compound derivatives.

Antimicrobial Mechanism of this compound

antimicrobial_mechanism cluster_effects Cellular Effects This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell Interacts with membrane_perm Outer Membrane Permeabilization bacterial_cell->membrane_perm ros Generation of Reactive Oxygen Species (¹O₂) bacterial_cell->ros membrane_damage Membrane Integrity Damage membrane_perm->membrane_damage cell_death Bacterial Cell Death membrane_damage->cell_death dna_frag DNA Fragmentation dna_frag->cell_death ros->dna_frag

Caption: Proposed antimicrobial mechanism of action for this compound.

Hypothesized Immunomodulatory Action on T-Cell Signaling

tcell_signaling apc Antigen Presenting Cell (APC) t_cell T-Cell apc->t_cell Antigen Presentation costim Co-stimulatory Signal apc->costim tcr T-Cell Receptor (TCR) t_cell->tcr activation T-Cell Activation Cascade tcr->activation cd28 CD28 cd28->activation costim->cd28 nf_kb NF-κB / AP-1 / NFAT Activation activation->nf_kb il2_gene IL-2 Gene Transcription nf_kb->il2_gene il2_prod IL-2 Production il2_gene->il2_prod This compound This compound Derivatives This compound->activation Inhibits (?)

Caption: Hypothesized inhibition of T-cell activation and IL-2 production by this compound derivatives.

References

Application Notes & Protocols for the Analytical Characterization of Fructosazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fructosazine (FZ) and its related compound, deoxythis compound (DOF), are polyhydroxyalkylpyrazines formed during the Maillard reaction.[1][2] These compounds are of significant interest due to their presence in food products and their potential biological activities, including antimicrobial and anti-aging properties.[3][4][5] Accurate characterization and quantification of this compound isomers (e.g., 2,5-FZ and 2,6-FZ) are crucial for understanding their formation, activity, and safety. This document provides detailed protocols for the primary analytical methods used for this compound characterization: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Workflow

The characterization of this compound typically involves a multi-step process beginning with sample preparation, followed by separation and identification using chromatographic and spectroscopic techniques. The workflow ensures accurate structural elucidation and quantification.

This compound Analytical Workflow cluster_0 Start cluster_1 Preparation cluster_2 Analysis cluster_3 Results start Sample containing this compound prep Sample Preparation (Extraction, Dilution, Filtration) start->prep hplc UHPLC-MS/MS Analysis prep->hplc nmr NMR Spectroscopy (1H, 13C, 2D NMR) prep->nmr quant Separation & Quantification hplc->quant structure Structural Elucidation (Isomer Identification) nmr->structure final Complete Characterization quant->final structure->final

Caption: General workflow for this compound analysis.

Protocol 1: UHPLC-MS/MS for Separation and Identification

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for separating this compound isomers and related compounds from complex mixtures and confirming their identity based on mass-to-charge ratios.[1]

A. Experimental Protocol

  • Sample Preparation:

    • For reaction mixtures, stop the reaction by diluting an aliquot with cold distilled water.[1]

    • If the sample is solid (e.g., freeze-dried product), dissolve it in a suitable solvent like water or methanol.[1]

    • Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

  • Instrumentation:

    • UHPLC System: A system equipped with a pump, autosampler, column compartment, and variable wavelength detector (e.g., Dionex UltiMate 3000).[1]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a linear ion trap quadrupole (LTQ) Orbitrap equipped with an electrospray ionization (ESI) source.[1][3]

  • Chromatographic Conditions:

    • Column: Thermo Scientific Accucore C18 (2.6 μm, 100 x 3 mm) or equivalent reverse-phase column.[1][3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Mobile Phase B: Methanol or 0.1% Formic Acid in Methanol.[1][3]

    • Flow Rate: 0.5 mL/min.[1][3]

    • Injection Volume: 5 µL.[1]

    • Gradient Program:

      • A representative gradient is as follows: 0-5 min, 100% A; 5-15 min, linear gradient to 95% A; 15-25 min, linear gradient to 50% A; 25-35 min, linear gradient to 95% A; 35-40 min, return to 100% A; 40-45 min, re-equilibration at 100% A.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Detection: Monitor for the protonated molecular ions ([M+H]⁺).

    • Data Acquisition: Perform full scan for identification and product ion scans (MS/MS) for structural confirmation.[1]

B. Data Presentation

The primary products, this compound (FZ) and Deoxythis compound (DOF), can be identified by their specific mass-to-charge ratios.

CompoundPrecursor Ion (m/z)Key Fragment IonsNotes
Deoxythis compound (DOF)305.11 [M+H]⁺Varies with isomer and collision energyFormed from the reaction of monosaccharides with ammonium (B1175870) compounds.[1]
This compound (FZ)321.11 [M+H]⁺Varies with isomer and collision energyFormed from the reaction of monosaccharides with ammonium compounds.[1]

Isomer Formation Logic

The type of monosaccharide precursor influences which this compound isomer is predominantly formed. Aldose sugars tend to yield 2,6-isomers, while ketose sugars primarily produce 2,5-isomers.[1]

Isomer Formation cluster_precursors Precursors cluster_reaction Reaction cluster_products Predominant Products aldose Aldose Sugars (e.g., Glucose) maillard Maillard Reaction (+ Ammonium) aldose->maillard ketose Ketose Sugars (e.g., Fructose) ketose->maillard iso_26 2,6-Isomers (2,6-DOF, 2,6-FZ) maillard->iso_26 predominantly iso_25 2,5-Isomers (2,5-DOF, 2,5-FZ) maillard->iso_25 predominantly

Caption: Precursor-product logic for this compound isomers.

Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural determination of this compound, including the differentiation between 2,5- and 2,6-isomers.[1] Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments are employed.

A. Experimental Protocol

  • Sample Preparation:

    • Freeze-dry the reaction products to obtain a solid.[1]

    • Dissolve the sample in a deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is commonly used.[3] For kinetic studies where water is present, D₂O can be used as a component of the eutectic mixture.[3]

    • Transfer the solution to an NMR tube. For samples in D₂O, a glass capillary containing the sample can be placed inside a standard NMR tube filled with a lock solvent like DMSO-d₆.[3]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[1]

  • NMR Experiments:

    • ¹H NMR: Used to identify aromatic signals corresponding to the pyrazine (B50134) ring and signals from the polyhydroxyalkyl side chains.[1] Quantitative ¹H NMR (qNMR) can be performed using a suitable internal standard (e.g., pyrazine) to determine product yields.[3]

    • ¹³C NMR: Provides information on the carbon skeleton and helps confirm the formation of the pyrazine ring and its substituents.[1]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity within the molecule, which is key to distinguishing between isomers.[6] For instance, HMBC correlations can help establish the linkage between the side chains and the pyrazine ring.[6]

B. Data Interpretation

  • ¹H NMR: Look for two sets of aromatic signals, which correspond to disubstituted pyrazines.[1] The aliphatic region often shows complex overlapping signals from the -OH protons and the side-chain protons, making analysis difficult without 2D NMR.[1]

  • ¹³C NMR: The chemical shifts of the pyrazine ring carbons and the side-chain carbons provide strong evidence for the formation of 2,5- or 2,6-isomers.[1]

  • Isomer Differentiation: The combination of 1D and 2D NMR data allows for the complete assignment of the molecular structure. Studies have shown that glucose transformation primarily yields 2,6-DOF and 2,6-FZ, while fructose (B13574) yields 2,5-DOF and 2,5-FZ.[1]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than HPLC-MS, GC-MS can be used for the analysis of this compound and related compounds, typically after a derivatization step to increase their volatility.

A. Experimental Protocol

  • Sample Preparation (Derivatization):

    • Sugars and related polyhydroxy compounds are non-volatile and require derivatization before GC analysis.[7]

    • A common method is silylation, where active hydrogens (from -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group.[8]

    • Protocol: Dry the sample residue completely. Add a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS). Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[8] An extraction step may be required to separate the derivatized product.[8]

  • Instrumentation:

    • A standard GC-MS system equipped with an autosampler and a suitable capillary column.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5 (5% diphenyl) silica (B1680970) capillary column, is often used.[9]

    • Carrier Gas: Helium at a constant flow.[9]

    • Temperature Program: An initial hold at a low temperature (e.g., 80°C) followed by a ramp to a high temperature (e.g., 300°C) to elute the derivatized compounds.[8]

    • Inlet Temperature: Typically set high (e.g., 250°C) to ensure rapid volatilization.[9]

    • MS Conditions: Electron Impact (EI) ionization at 70 eV is standard. The mass spectrometer scans a relevant m/z range (e.g., 50-550 amu).[9]

B. Data Interpretation

  • The retention times and mass fragmentation patterns of the derivatized this compound are compared to those of standards or library spectra for identification. The derivatization adds significant mass to the molecule, which must be accounted for when interpreting the mass spectra.

References

Application Notes and Protocols for MALDI-TOF-MS Analysis of Fructosazine and Deoxyfructosazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine (FZ) and Deoxythis compound (DOF) are polyhydroxyalkylpyrazines, nitrogen-containing heterocyclic compounds formed during the Maillard reaction between sugars and amino acids. These compounds are of growing interest in the pharmaceutical and food industries due to their diverse biological activities. Research has indicated their potential as anti-aging agents, immunomodulators, and therapeutic agents for conditions such as diabetes and arthritis.[1] Deoxythis compound, a derivative of D-glucosamine, has been shown to be a more potent inhibitor of T-cell interleukin-2 (B1167480) production than D-glucosamine itself.[2][3]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) offers a rapid, sensitive, and high-throughput analytical method for the characterization and quantification of these low molecular weight compounds. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and Deoxythis compound using MALDI-TOF-MS.

Principle of MALDI-TOF-MS Analysis

MALDI-TOF-MS is a soft ionization technique that allows for the analysis of biomolecules and large organic molecules. The analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for an ion to reach the detector is proportional to the square root of its m/z, allowing for precise mass determination.

Quantitative Data Summary

The following tables present the expected mass-to-charge ratios (m/z) for this compound and Deoxythis compound. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for quantitative analysis and must be experimentally determined for a specific instrument and method. The provided protocol outlines the procedure for determining these values.

Table 1: Expected Mass-to-Charge Ratios (m/z) of this compound and Deoxythis compound

CompoundChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compound (FZ)C₁₂H₂₀N₂O₈320.30321.13343.11
Deoxythis compound (DOF)C₁₂H₂₀N₂O₇304.30305.13327.11

Table 2: Illustrative Example of Quantitative Performance Data (to be determined experimentally)

CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic RangeR² of Calibration Curve
This compound (FZ)e.g., 10 fmole.g., 30 fmole.g., 30 fmol - 1 pmol>0.99
Deoxythis compound (DOF)e.g., 15 fmole.g., 45 fmole.g., 45 fmol - 1.5 pmol>0.99

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the preparation of this compound and Deoxythis compound samples and the MALDI matrix.

Materials:

  • This compound and Deoxythis compound standards

  • N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDC) matrix

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of this compound and Deoxythis compound in HPLC-grade water.

    • From the stock solutions, prepare a series of working standard solutions with concentrations ranging from 1 µM to 100 µM in 50:50 (v/v) acetonitrile:water with 0.1% TFA.

  • Matrix Solution Preparation:

    • Prepare a 10 mg/mL solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NEDC) in 70:30 (v/v) methanol:water.

    • Vortex the solution thoroughly to ensure the matrix is fully dissolved.

  • Sample-Matrix Mixture Preparation (Dried Droplet Method):

    • In a microcentrifuge tube, mix the analyte standard solution and the NEDC matrix solution in a 1:1 (v/v) ratio. For example, mix 5 µL of the analyte solution with 5 µL of the matrix solution.

    • Vortex the mixture gently.

  • Spotting on the MALDI Target Plate:

    • Pipette 1 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature, forming a crystalline spot.

    • Prepare multiple spots for each concentration to ensure reproducibility.

Protocol 2: MALDI-TOF-MS Data Acquisition

This protocol outlines the general instrument settings for the analysis of this compound and Deoxythis compound. Parameters should be optimized for the specific instrument used.

Instrumentation:

  • A MALDI-TOF mass spectrometer equipped with a pulsed laser (e.g., 337 nm N₂ laser).

Instrument Settings (Example):

  • Ionization Mode: Positive ion

  • Mass Analyzer Mode: Reflector (for higher resolution of low molecular weight compounds)

  • Mass Range: m/z 100 - 1000

  • Laser Intensity: Optimized for best signal-to-noise ratio with minimal fragmentation. Start at a low intensity and gradually increase.

  • Number of Laser Shots: 200-500 shots per spectrum, summed from multiple positions within the sample spot.

  • Acceleration Voltage: 20-25 kV

  • Delayed Extraction: Optimized for the mass range of interest (typically 100-300 ns).

Protocol 3: Quantitative Analysis and Method Validation

This protocol describes the procedure for creating a calibration curve and determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Procedure:

  • Calibration Curve Construction:

    • Prepare a series of calibration standards of this compound and Deoxythis compound at different concentrations (e.g., 5-7 concentrations covering the expected linear range).

    • For each concentration, prepare the sample-matrix mixture and spot it on the MALDI plate in triplicate.

    • Acquire the MALDI-TOF-MS spectra for all spots.

    • For each spectrum, determine the peak intensity or area of the analyte's [M+H]⁺ or [M+Na]⁺ ion.

    • Plot the average peak intensity/area against the corresponding analyte concentration.

    • Perform a linear regression analysis to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Determination of LOD and LOQ:

    • The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

    • Analyze a series of low-concentration standards.

    • LOD is typically defined as the concentration at which the S/N is ≥ 3.

    • LOQ is typically defined as the concentration at which the S/N is ≥ 10.

    • Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF-MS Analysis cluster_quant Quantitative Analysis FZ_DOF_standards This compound & Deoxythis compound Standards Mixing Mix Analyte and Matrix (1:1 v/v) FZ_DOF_standards->Mixing NEDC_matrix NEDC Matrix Solution (10 mg/mL) NEDC_matrix->Mixing Spotting Spot 1 µL on MALDI Plate Mixing->Spotting Data_Acquisition Data Acquisition (Positive Reflector Mode) Spotting->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Calibration Calibration Curve Construction Data_Processing->Calibration LOD_LOQ LOD & LOQ Determination Calibration->LOD_LOQ

Caption: Experimental workflow for MALDI-TOF-MS analysis of this compound and Deoxythis compound.

signaling_pathway cluster_skin Skin Anti-Aging Effects cluster_immune Immunomodulatory Effects FZ_DOF This compound & Deoxythis compound ROS_scavenging ROS Scavenging FZ_DOF->ROS_scavenging MMP1_inhibition Inhibit MMP-1 Secretion FZ_DOF->MMP1_inhibition Collagen_synthesis Stimulate Collagen I Synthesis FZ_DOF->Collagen_synthesis CAT_activity Increase Catalase (CAT) Activity FZ_DOF->CAT_activity MDA_reduction Reduce Malondialdehyde (MDA) FZ_DOF->MDA_reduction IL2_inhibition Inhibit Interleukin-2 (IL-2) Production in T-cells FZ_DOF->IL2_inhibition Oxidative_stress Oxidative_stress ROS_scavenging->Oxidative_stress Reduces Collagen_degradation Collagen_degradation MMP1_inhibition->Collagen_degradation Prevents Skin_firmness Skin_firmness Collagen_synthesis->Skin_firmness Improves CAT_activity->Oxidative_stress Reduces MDA_reduction->Oxidative_stress Reduces Immune_response Immune_response IL2_inhibition->Immune_response Modulates

References

Application Notes and Protocols for the Identification of Fructosazine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine, a dicarbonyl-amine reaction product of fructose (B13574) and ammonia, is a compound of interest in food chemistry and pharmacology due to its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of this compound isomers. This document provides detailed application notes and experimental protocols for the analysis of this compound using one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques.

Principle of this compound Identification by NMR

The identification of this compound is achieved by analyzing the chemical shifts (δ), coupling constants (J), and correlation signals in its NMR spectra. The symmetrical nature of the this compound molecule, which consists of a central pyrazine (B50134) ring substituted with two fructose moieties, simplifies certain aspects of the spectra. The two primary isomers are 2,5-di-(D-fructos-1-yl)pyrazine and 2,6-di-(D-fructos-1-yl)pyrazine.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The signals for the pyrazine ring protons are typically found in the aromatic region (δ 8.0-9.0 ppm), while the protons of the fructose units appear in the carbohydrate region (δ 3.0-5.0 ppm).

  • ¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms in the molecule. The carbon atoms of the pyrazine ring resonate at lower field (δ 140-160 ppm), while the fructose carbons are observed at higher field (δ 60-105 ppm).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for identifying the connection between the fructose units and the pyrazine ring.

Quantitative NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for di-D-fructose-dihydropyrazine, which is synonymous with this compound. This data is essential for the identification and verification of the compound.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ) in D₂O (ppm)
H-3, H-6 (Pyrazine)8.11
H-1'4.53
H-3'4.19
H-4'3.90
H-5'3.84
H-6'a3.70
H-6'b3.63

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ) in D₂O (ppm)
C-2, C-5 (Pyrazine)154.5
C-3, C-6 (Pyrazine)143.5
C-2'102.5
C-5'82.5
C-3'77.8
C-4'76.0
C-1'72.1
C-6'64.3

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent: Dissolve the sample in 0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is the solvent of choice for carbohydrate analysis as it does not obscure the signals from the hydroxyl protons.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to a final concentration of approximately 1 mM.

  • Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution and homogeneity.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent Suppression: If a residual HDO signal is significant, a presaturation pulse sequence can be used.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis)

    • Acquisition Time: ~3-4 s

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: ~1-2 s

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Use standard pulse programs available on the spectrometer software.

  • Optimize the spectral widths in both dimensions to cover all relevant signals.

  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio.

Data Analysis and Interpretation

  • Reference the Spectra: Calibrate the ¹H spectrum by setting the internal standard signal to 0.00 ppm. Reference the ¹³C spectrum accordingly.

  • Assign the Signals:

    • ¹H NMR: Identify the pyrazine protons in the downfield region and the fructose protons in the upfield region.

    • ¹³C NMR: Assign the pyrazine carbons and the fructose carbons based on their characteristic chemical shifts.

    • HSQC: Correlate the proton and carbon signals to confirm direct C-H attachments.

    • COSY: Establish the proton-proton coupling networks within the fructose moieties.

    • HMBC: Confirm the connectivity between the fructose units and the pyrazine ring by observing long-range correlations, for example, between the pyrazine protons (H-3/H-6) and the C-1' and C-2' of the fructose moiety.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the identification of this compound using NMR spectroscopy.

Fructosazine_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified this compound Sample Dissolution Dissolve in D₂O with Internal Standard Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR Transfer->C13_NMR COSY 2D COSY Transfer->COSY HSQC 2D HSQC Transfer->HSQC HMBC 2D HMBC Transfer->HMBC Processing Data Processing and Referencing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for this compound Identification by NMR.

Signaling Pathway and Logical Relationships

The formation of this compound is a key step in the Maillard reaction pathway involving fructose and an amino group. The following diagram illustrates this simplified relationship.

Fructosazine_Formation_Pathway Fructose Fructose Schiff_Base Schiff Base Formation Fructose->Schiff_Base Amine Amino Compound (e.g., Amino Acid) Amine->Schiff_Base Amadori Amadori Rearrangement Schiff_Base->Amadori Dicarbonyl Dicarbonyl Intermediates Amadori->Dicarbonyl This compound This compound Dicarbonyl->this compound

Caption: Simplified Maillard Reaction Pathway to this compound.

Application Note and Protocol for the Quantification of Fructosazine in Complex Mixtures using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of Fructosazine in complex matrices, such as food products, biological fluids, and cell culture media, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a polyhydroxyalkylpyrazine, has garnered interest for its potential biological activities, including antimicrobial and anti-aging properties.[1][2][3] The accurate quantification of this compound is crucial for understanding its formation, stability, and bioactivity in various systems. This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the selective and sensitive measurement of this compound.

Introduction

This compound (2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine) is a heterocyclic compound that can be formed from the self-condensation of D-glucosamine under neutral pH conditions.[4] It is also found in some food products and is used as a flavoring agent.[5] Research has indicated that this compound exhibits a range of biological effects, including antimicrobial activity against pathogenic bacteria like Escherichia coli by permeabilizing the cell membrane and causing DNA fragmentation.[1][3][6] Furthermore, studies have suggested its potential in skincare for its anti-aging efficacy, attributed to its ability to promote collagen and hyaluronic acid secretion while exhibiting antioxidant properties.[2] Given these significant biological activities, a robust and reliable analytical method is essential for its quantification in complex biological and food matrices.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this application due to its high selectivity and sensitivity, which are necessary to measure trace levels of this compound in intricate samples.[7][8] This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS with Multiple Reaction Monitoring (MRM), ensuring accurate and reproducible results.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Syringe filters (0.22 µm, PTFE or PVDF)

Sample Preparation

The complexity of the sample matrix dictates the extent of the preparation required to minimize interference and matrix effects.

2.2.1. Liquid Samples (e.g., beverages, cell culture media, urine)

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The dilution factor will depend on the expected concentration of this compound.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2.2.2. Solid and Semi-Solid Samples (e.g., food products, tissues)

  • Homogenization: Homogenize a known weight of the sample (e.g., 1-5 grams) with a suitable extraction solvent (e.g., 10 mL of 50:50 methanol:water).

  • Sonication/Extraction: Sonicate the homogenate for 15 minutes in an ultrasonic bath and then shake for 30 minutes on an orbital shaker.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound with a stronger solvent (e.g., 80% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

HPLC-MS/MS Instrumentation and Conditions

2.3.1. HPLC System

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the polar this compound molecule.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is suggested to ensure good peak shape and separation from matrix components. An example gradient is provided in Table 1.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Table 1: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

2.3.2. Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The exact MRM transitions should be optimized by infusing a standard solution of this compound. Based on its molecular weight of 320.3 g/mol , the protonated molecule [M+H]⁺ at m/z 321.1 would be the precursor ion. Product ions would be generated by fragmentation of the side chains. Hypothetical MRM transitions are provided in Table 2.

Table 2: Hypothetical MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)321.1229.10.13015
This compound (Qualifier)321.1199.10.13025
Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak areas of the this compound standard solutions of known concentrations. The concentration of this compound in the samples is then determined from this calibration curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response.

Data Presentation

The quantitative results should be summarized in a clear and concise table for easy interpretation and comparison across different samples.

Table 3: Example of Quantitative Data Summary for this compound

Sample IDMatrixRetention Time (min)Peak Area (Quantifier)Calculated Concentration (ng/mL)% Recovery
Control 1Beverage4.521.25E+0548.7N/A
Sample ABeverage4.512.34E+0591.395.8
Control 2Cell Media4.538.97E+0435.0N/A
Sample BCell Media4.521.88E+0573.492.1
BlankWaterN/AN/D< LOQN/A

N/A: Not Applicable, N/D: Not Detected, LOQ: Limit of Quantification

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization in Solvent Extraction Sonication & Shaking Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection Sample Injection Filtration->Injection Separation HPLC Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Proposed Mechanism of Antimicrobial Action of this compound

G This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Interacts with DNA Bacterial DNA This compound->DNA Interacts with Permeabilization Membrane Permeabilization CellMembrane->Permeabilization Leads to CellDeath Bacterial Cell Death Permeabilization->CellDeath Fragmentation DNA Fragmentation DNA->Fragmentation Leads to Fragmentation->CellDeath

Caption: Antimicrobial mechanism of this compound.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in complex matrices. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The use of a reversed-phase C18 column with a gradient elution and detection by MRM offers the necessary selectivity and sensitivity for this analysis. This protocol can be adapted and validated for various specific applications in food science, pharmacology, and biomedical research, facilitating further investigation into the biological significance of this compound.

References

Application Notes and Protocols for Fructosazine in Antimicrobial Assays Against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antimicrobial efficacy of Fructosazine against Escherichia coli (E. coli).

Introduction

This compound is a polyhydroxyalkylpyrazine compound that has demonstrated notable antimicrobial activity against various bacteria, including heat-resistant strains of E. coli.[1][2][3] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, damage to membrane integrity, and subsequent DNA fragmentation.[1][2][3] Additionally, this compound generates singlet oxygen (¹O₂), which contributes to its bactericidal effects.[1][2] The uptake of this compound by E. coli has been shown to be pH-dependent, with greater absorption at a lower pH.[1][2] These properties make this compound a compound of interest for the development of new antimicrobial agents.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. The most common methods for quantitative assessment are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a specific incubation period.[7][8]

This document outlines the broth microdilution method for determining the MIC and MBC of this compound against E. coli.[9][10][11][12]

Experimental Protocols

  • This compound (powder form)

  • Escherichia coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for OD measurements)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle solvent for this compound, if not water)

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not inhibit bacterial growth.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of E. coli Inoculum:

    • From a fresh (18-24 hours) culture of E. coli on MHA, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • The last two wells should serve as controls:

      • Growth Control: 100 µL of CAMHB inoculated with E. coli (no this compound).

      • Sterility Control: 100 µL of uninoculated CAMHB.

    • Inoculate each well (except the sterility control) with 100 µL of the prepared E. coli inoculum, bringing the final volume in each well to 200 µL.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

    • Optionally, the results can be read using a microplate reader at 600 nm.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations of this compound that showed no visible growth.

    • Also, include the growth control well.

  • Plating and Incubation:

    • Aseptically spread a 100 µL aliquot from each selected well onto separate MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Data Presentation

The following table presents hypothetical data for the antimicrobial activity of this compound against E. coli ATCC 25922.

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound1282562Bactericidal
Ciprofloxacin0.0150.032Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution prep_ecoli Prepare E. coli Inoculum (0.5 McFarland) inoculation Inoculate with E. coli Suspension prep_ecoli->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from MIC wells onto MHA plates read_mic->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination of this compound against E. coli.

fructosazine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane_Perm Increased Membrane Permeability This compound->Membrane_Perm pH-dependent uptake ROS_Generation Singlet Oxygen (¹O₂) Generation This compound->ROS_Generation Membrane_Damage Membrane Integrity Damage Membrane_Perm->Membrane_Damage DNA_Frag DNA Fragmentation Membrane_Damage->DNA_Frag Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->DNA_Frag Cell_Death Cell Death DNA_Frag->Cell_Death

Caption: Plausible mechanism of this compound-induced cell death in E. coli.

References

Application Note: Protocols for Assessing Fructosazine-Induced DNA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructosazine (FZ), a polyhydroxyalkylpyrazine found in roasted foods and traditional Chinese medicine, has garnered interest for its diverse biological activities.[1] Research has indicated its potential as an antimicrobial agent, where its mechanism of action involves permeabilizing the cell membrane, damaging membrane integrity, and notably, fragmenting DNA.[2][3][4] Studies suggest that this compound generates singlet oxygen (¹O₂), a reactive oxygen species (ROS), which contributes to its DNA-damaging effects.[2][3][4] Given its ability to induce DNA strand breaks, this compound is also being investigated for other therapeutic applications.[1]

This application note provides detailed protocols for three common and robust methods to assess DNA fragmentation induced by this compound: the Comet Assay, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay, and the DNA Laddering Assay. These protocols are designed to enable researchers to accurately quantify and visualize the effects of this compound on DNA integrity in a cellular context.

Proposed Mechanism of Action

This compound is hypothesized to induce DNA fragmentation primarily through the generation of oxidative stress. The production of singlet oxygen can lead to damage of DNA bases and the sugar-phosphate backbone, resulting in single-strand and double-strand breaks.

cluster_mechanism Proposed Mechanism of this compound-Induced DNA Damage This compound This compound ROS Singlet Oxygen (¹O₂) Generation This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Strand Breaks (Single and Double) OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathway of this compound-induced DNA fragmentation.

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on DNA fragmentation involves cell culture, treatment with this compound, and subsequent analysis using one of the described assays.

cluster_workflow General Experimental Workflow cluster_assays 4. DNA Fragmentation Assays Start 1. Cell Culture (e.g., NIH-3T3, Jurkat) Treatment 2. Treatment (Vehicle Control, this compound) Start->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Assay1 Comet Assay Harvest->Assay1 Assay2 TUNEL Assay Harvest->Assay2 Assay3 DNA Laddering Harvest->Assay3 Analysis 5. Data Acquisition & Analysis (Microscopy, Flow Cytometry, Gel Doc) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: General workflow for assessing this compound's effects.

Key Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5] Cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail".[6] The intensity and length of the tail are proportional to the amount of DNA damage.[6]

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with various concentrations of this compound for a specified duration. Include a vehicle control and a positive control (e.g., H₂O₂).

    • Harvest cells via trypsinization (for adherent cells) or centrifugation.[7]

    • Wash cells with ice-cold 1x PBS and resuspend at a concentration of 2 x 10⁵ cells/mL in PBS.[7] Keep cells on ice to prevent further DNA damage or repair.

  • Slide Preparation:

    • Prepare 1% normal melting point (NMP) agarose in PBS and coat slides. Let them dry completely.

    • Mix 10 µL of the cell suspension (approx. 2,000 cells) with 90 µL of 1% low melting point (LMP) agarose at 37°C.[7]

    • Quickly pipette this mixture onto the pre-coated slide, spread evenly, and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.[7]

  • Lysis:

    • Gently remove the coverslips and immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.[7]

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) to cover the slides.[6]

    • Allow the DNA to unwind for 20-40 minutes in the buffer.[6]

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 30-45 minutes at 4°C.[5][7]

  • Neutralization and Staining:

    • Gently immerse the slides in neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating three times.

    • Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or Propidium Iodide) for 15 minutes in the dark.[7]

    • Briefly rinse with distilled water and allow the slides to dry.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify parameters like % DNA in the tail, tail length, and tail moment.

TUNEL Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA double-strand breaks generated during apoptosis.[8] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdU or fluorescently tagged) onto the free ends of DNA fragments.[8]

Protocol:

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for the Comet assay.

    • Harvest cells and wash with PBS.

    • Fix cells in 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash cells twice with PBS.

  • Permeabilization:

    • Permeabilize cells by incubating in a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-5 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[9]

    • Wash cells twice with PBS.

  • TUNEL Reaction:

    • Resuspend cells in the TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., fluorescein-dUTP), following the manufacturer's instructions for the specific kit used (e.g., Invitrogen APO-BrdU™ TUNEL Assay Kit).[10]

    • Incubate the cells for 60 minutes at 37°C in a humidified atmosphere, protected from light.

    • Include a positive control (cells pre-treated with DNase I) and a negative control (omitting the TdT enzyme).

  • Staining and Analysis:

    • Stop the reaction by adding a stop/wash buffer provided in the kit.

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a DNA dye like DAPI or Propidium Iodide (PI) to visualize all cells.[9]

    • Analyze the cells using fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright green fluorescence (for fluorescein-dUTP).

DNA Laddering Assay

This assay is a hallmark method for detecting apoptosis, where specific endonucleases cleave internucleosomal DNA, generating fragments in multiples of 180-200 base pairs.[11] When separated by agarose gel electrophoresis, these fragments form a characteristic "ladder" pattern.[11]

Protocol:

  • Cell Preparation:

    • Treat a sufficient number of cells (at least 5 x 10⁵, but no more than 5 x 10⁶) with this compound.[12]

    • Harvest both floating (apoptotic) and adherent cells. Centrifuge the cell suspension at 2000 rpm for 10 minutes at 4°C.[12]

  • DNA Extraction:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of TES lysis buffer (Tris-EDTA-SDS). Vortex vigorously to lyse the cells and disrupt the nuclear structure.[12]

    • Add 20 µL of RNase A solution and incubate at 37°C for 30-60 minutes to degrade RNA.[12]

    • Add 20 µL of Proteinase K and incubate at 50°C for at least 90 minutes (or overnight) to digest proteins.[12]

    • Extract the DNA using a phenol-chloroform-isoamyl alcohol extraction, followed by precipitation with ethanol. An alternative, simpler method involves adding 700 µL of chloroform-isoamyl alcohol directly after lysis, centrifuging, and precipitating the DNA from the aqueous phase with isopropanol.[13]

    • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a small volume of TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5% to 2% agarose gel containing a DNA stain like ethidium (B1194527) bromide (0.5 µg/mL) or SYBR Safe.[12][14]

    • Mix the extracted DNA samples with 6x loading buffer.

    • Load 10-20 µL of each sample into the wells of the gel.[12] Include a DNA molecular weight marker.

    • Run the gel at a low voltage (e.g., 35-50 V) for several hours to improve the resolution of the fragments.[12]

  • Visualization:

    • Visualize the DNA fragments under UV light using a gel documentation system.[12]

    • Apoptotic samples will show a distinct ladder of fragments, while DNA from healthy cells will appear as a single high-molecular-weight band at the top of the gel. Necrotic cells may produce a smear rather than a ladder.[12]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison. The following table provides an example of how to present results from the three assays after treating cells with this compound for 24 hours.

Treatment GroupConcentration (µM)Comet Assay (% DNA in Tail)TUNEL Assay (% Positive Cells)DNA Laddering (Qualitative)
Vehicle Control 04.5 ± 1.22.1 ± 0.8No Ladder
This compound 1015.8 ± 3.512.5 ± 2.9Faint Ladder
This compound 5042.1 ± 5.138.9 ± 4.7Clear Ladder
This compound 10068.3 ± 6.265.2 ± 5.5Strong Ladder
Positive Control (e.g., 100 µM H₂O₂)85.2 ± 4.991.4 ± 3.3Strong Ladder

Interpretation:

  • Comet Assay: A dose-dependent increase in the percentage of DNA in the comet tail indicates increasing levels of DNA strand breaks.

  • TUNEL Assay: A higher percentage of TUNEL-positive cells with increasing this compound concentration confirms that the DNA damage is leading to apoptosis.

  • DNA Laddering: The appearance and intensification of the DNA ladder pattern with increasing this compound concentration provide qualitative confirmation of apoptosis-specific internucleosomal DNA cleavage.

References

Fructosazine: In Vitro and In Vivo Anti-Aging Efficacy - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine (FZ) is a naturally occurring compound found in various processed foods and traditional medicines. Recent scientific investigations have highlighted its potential as a potent anti-aging agent, demonstrating significant efficacy in both laboratory (in vitro) and living organism (in vivo) studies. These notes provide a comprehensive overview of the anti-aging properties of this compound, including detailed experimental protocols and a summary of quantitative data to support further research and development in the fields of dermatology, cosmetics, and geriatric medicine.

This compound exhibits a multi-faceted approach to combating the signs of aging.[1][2][3][4] It has been shown to enhance the viability of skin cells, boost the production of essential extracellular matrix components like collagen and hyaluronic acid, inhibit enzymes responsible for their degradation, and exert powerful antioxidant effects.[1][2][3][4] In vivo studies have corroborated these findings, demonstrating improvements in skin health and structure.[1][2]

Data Presentation: Summary of Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from studies investigating the anti-aging effects of this compound (FZ) and its analogue, Deoxythis compound (DOF).

Table 1: In Vitro Efficacy of this compound on Human Dermal Fibroblasts (NHDF)

ParameterConcentrationResultReference
Cell Viability5 µM FZ138.1% increase[2]
Type I Collagen Secretion1 µM FZSignificant increase[1]
Hyaluronic Acid Secretion1 µM FZSignificant increase[1]
MMP-1 Secretion (under oxidative stress)1 µM FZ50.9% decrease[1]
MMP-1 Secretion (under oxidative stress)5 µM FZ60.1% decrease[1]
Catalase (CAT) Activity5 µM FZ412.2% increase[1]
Malondialdehyde (MDA) Content5 µM FZ28.2% decrease[1]
Reactive Oxygen Species (ROS) Scavenging1 µM FZSignificant scavenging[1]
Senescence-Associated β-GalactosidaseNot specifiedReduced expression[1]

Table 2: In Vivo Efficacy of this compound on Rat Skin

ParameterTreatmentObservationReference
Epidermal StructureTopical FZNourished epidermis, suggesting improved barrier function[1][2]
Dermal Fiber ContentTopical FZIncreased collagen and elastic fiber content and improved morphology[1][2]

Signaling Pathways and Experimental Workflows

The anti-aging effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cellular defense and homeostasis. While direct evidence linking this compound to the Nrf2/HO-1 and Sirt1/AMPK pathways is still emerging, its potent antioxidant properties suggest a likely interaction.

Hypothesized this compound-Mediated Anti-Aging Signaling Pathway

Fructosazine_Signaling_Pathway cluster_nrf2 Nrf2/HO-1 Pathway cluster_sirt1_ampk Sirt1/AMPK Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates Sirt1 Sirt1 This compound->Sirt1 Activates (Hypothesized) Cellular_Stress Cellular Stress (e.g., Oxidative Stress) ROS->Cellular_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Anti_Aging_Effects Anti-Aging Effects: - Increased Cell Viability - Increased Collagen & HA - Decreased MMP-1 - Reduced Senescence Nrf2->Anti_Aging_Effects Keap1 Keap1 Keap1->Nrf2 Inhibits HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., Catalase) ARE->Antioxidant_Enzymes Induces Expression HO1->ROS Neutralizes Antioxidant_Enzymes->ROS Neutralizes AMPK AMPK Sirt1->AMPK Activates Sirt1->Anti_Aging_Effects AMPK->Sirt1 Activates AMPK->Anti_Aging_Effects Cellular_Stress->AMPK Activates Cellular_Stress->Anti_Aging_Effects Contributes to Aging

Caption: Hypothesized signaling pathways of this compound's anti-aging effects.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Start: Culture Human Dermal Fibroblasts (NHDF) treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation cell_viability Cell Viability Assay (e.g., MTT) incubation->cell_viability senescence Senescence-Associated β-Galactosidase Staining incubation->senescence ros Reactive Oxygen Species (ROS) Measurement incubation->ros elisa ELISA for: - Type I Collagen - Hyaluronic Acid - MMP-1 incubation->elisa enzyme_assays Enzyme Activity Assays: - Catalase (CAT) - Malondialdehyde (MDA) incubation->enzyme_assays data_analysis Data Analysis and Interpretation cell_viability->data_analysis senescence->data_analysis ros->data_analysis elisa->data_analysis enzyme_assays->data_analysis

Caption: Workflow for in vitro analysis of this compound's anti-aging efficacy.

Experimental Workflow for In Vivo Analysis

In_Vivo_Workflow start Start: Acclimatize Sprague-Dawley Rats shaving Shave a designated area on the rats' backs start->shaving treatment Topically apply this compound, placebo, and positive control (e.g., Pro-xylane) daily shaving->treatment duration Continue treatment for a specified duration (e.g., 3 weeks) treatment->duration biopsy Collect skin biopsies from the treated areas duration->biopsy histology Histological Processing: - Fixation - Paraffin Embedding - Sectioning biopsy->histology staining Staining: - Hematoxylin & Eosin (H&E) - Masson's Trichrome - Elastica van Gieson histology->staining analysis Microscopic Analysis: - Epidermal thickness - Collagen fiber density - Elastic fiber morphology staining->analysis

Caption: Workflow for in vivo analysis of this compound's effect on skin aging.

Experimental Protocols

In Vitro Protocols

1. Cell Culture and Treatment

  • Cell Line: Normal Human Dermal Fibroblasts (NHDF).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control.

2. Cell Viability Assay (MTT Assay)

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

3. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

  • Wash cells with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) for 5 minutes.

  • Wash cells again with PBS.

  • Add the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) to the cells.

  • Incubate at 37°C overnight without CO₂.

  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

4. Reactive Oxygen Species (ROS) Measurement

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Induce oxidative stress if required (e.g., with H₂O₂).

  • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

5. Enzyme-Linked Immunosorbent Assay (ELISA) for Type I Collagen, Hyaluronic Acid, and MMP-1

  • Collect the cell culture supernatant after the treatment period.

  • Use commercially available ELISA kits for human Type I Collagen, Hyaluronic Acid, and MMP-1.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance and determine the concentration of each analyte from a standard curve.

6. Catalase (CAT) Activity Assay

  • Lyse the cells and collect the supernatant.

  • Add the cell lysate to a solution of hydrogen peroxide (H₂O₂).

  • Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time.

  • Calculate catalase activity based on the rate of H₂O₂ decomposition.

7. Malondialdehyde (MDA) Assay

  • Lyse the cells and collect the supernatant.

  • React the cell lysate with thiobarbituric acid (TBA) at high temperature and acidic conditions.

  • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Determine the MDA concentration from a standard curve.

In Vivo Protocol

1. Animal Model and Treatment

  • Animal: Male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Procedure:

    • Shave a defined area on the back of each rat.

    • Topically apply a solution of this compound, a placebo control, and a positive control (e.g., Pro-xylane) to the shaved area daily for a period of three weeks.

2. Skin Sample Collection and Histological Analysis

  • At the end of the treatment period, euthanize the rats and collect full-thickness skin biopsies from the treated areas.

  • Fix the skin samples in 10% neutral buffered formalin.

  • Dehydrate the samples through a series of graded ethanol (B145695) solutions and embed in paraffin.

  • Cut thin sections (e.g., 5 µm) and mount them on microscope slides.

  • Stain the sections with:

    • Hematoxylin and Eosin (H&E): For general morphology and epidermal thickness.

    • Masson's Trichrome: To visualize and quantify collagen fibers (which stain blue).

    • Elastica van Gieson: To visualize and assess the morphology of elastic fibers (which stain black).

  • Examine the stained sections under a light microscope and perform quantitative image analysis to assess changes in skin structure.

Conclusion

This compound demonstrates significant potential as an anti-aging ingredient, with robust in vitro and in vivo evidence supporting its efficacy. The compound's ability to protect skin cells from oxidative stress, stimulate the production of key dermal components, and inhibit their degradation provides a strong scientific basis for its application in skincare and pharmaceutical products aimed at mitigating the signs of aging. Further research into its precise molecular mechanisms, particularly its interaction with the Nrf2/HO-1 and Sirt1/AMPK signaling pathways, will be crucial for optimizing its therapeutic and cosmetic applications.

References

Troubleshooting & Optimization

optimizing reaction conditions for Fructosazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Fructosazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound and its derivatives, like deoxythis compound (DOF), are typically synthesized from the reaction of reducing sugars with an ammonium (B1175870) source. Common starting materials include:

  • Sugars: Glucose, fructose (B13574), glucosamine, and to a lesser extent, disaccharides like maltose.[1] Fructose generally provides higher yields compared to aldoses like glucose.[1]

  • Ammonium Source: Ammonium formate (B1220265) is frequently used.[1][2] Other sources like ammonium chloride and ammonium hydroxide (B78521) have also been reported.[2][3]

Q2: What is a "eutectic medium" in the context of this compound synthesis, and what are its advantages?

A2: A eutectic medium is a mixture of substances that melts at a temperature lower than the melting points of its individual components. In this compound synthesis, a reactive eutectic medium can be formed by mixing a monosaccharide (like glucose or fructose) with ammonium formate.[1][2] The advantages of this solvent-less approach include:

  • High Concentration of Reactants: This leads to faster reaction rates and good product yields.[2]

  • Improved Atom Economy: As the reactants themselves form the reaction medium, it aligns with the principles of green chemistry.[1]

  • Simplified Purification: The absence of a traditional solvent can simplify the work-up and product isolation procedures.[1]

Q3: How can the final this compound product be purified?

A3: Several methods are effective for purifying this compound and its derivatives from the reaction mixture:

  • Column Chromatography: Silica (B1680970) gel chromatography is a common method.[2] A typical eluent system is a mixture of ethyl acetate, 2-propanol, and water.[2]

  • Recrystallization: After initial purification, recrystallization from a suitable solvent like a mixture of water and isopropanol (B130326) can yield a high-purity crystalline product.[4]

  • Extraction: Liquid-liquid extraction with solvents like diethyl ether and dichloromethane (B109758) can be used to remove certain impurities before further purification.[2]

  • Nanofiltration: This technique can be used to separate the product from reaction by-products and inorganic salts.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Suboptimal Reactant Ratio The molar ratio of reactants is critical. A decrease in the amount of ammonium formate can drastically lower the product yield.[1] It is recommended to use an equimolar ratio or a slight excess of the ammonium source.[1][2]
Incorrect Starting Sugar Aldoses like glucose are less reactive and result in lower yields compared to ketoses like fructose.[1] If possible, using fructose as the starting material can significantly improve yields.
Excessive Water Content While small amounts of water can reduce the viscosity of eutectic mixtures, a water content above a molar ratio of 7 can cause a drastic drop in product yield.[2] For solvent-less reactions, ensure the reactants are dry.
Inappropriate Reaction Temperature High temperatures can promote the formation of brown polymeric side products known as melanoidins, which reduces the yield of the desired this compound.[1] Optimize the temperature; for example, reactions in eutectic media are often successful between 80-100°C.[1] Microwave-assisted synthesis can reach optimal yields quickly (e.g., within 3-15 minutes) at temperatures between 100-120°C, but prolonged heating leads to degradation.[2]
Product Loss During Work-up This compound is water-soluble. Ensure that aqueous layers from extractions are thoroughly extracted with an appropriate organic solvent to recover all the product.[5] Check all discarded fractions (filtrates, aqueous layers) with a technique like Thin Layer Chromatography (TLC) before disposal.

Problem 2: Formation of Dark Brown Polymeric By-products (Melanoidins)

Potential Cause Suggested Solution
High Reaction Temperature The Maillard reaction, which produces this compound, can also lead to the formation of complex polymers (melanoidins) at elevated temperatures.[1]
Prolonged Reaction Time Extended reaction times, especially at higher temperatures, can lead to product degradation and the formation of side products.[2] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Complex Product Mixture The presence of multiple isomers (e.g., 2,5-DOF and 2,6-DOF) and side products can complicate purification.[1]
Co-extraction of Impurities Water-soluble impurities may be carried over during the work-up. Washing the organic extracts with brine can help remove residual water and some polar impurities.

Data on Optimized Reaction Conditions

Table 1: Conventional Heating Synthesis of Deoxythis compound (DOF)

Starting MaterialsMediumTemperature (°C)Time (h)Max. Yield (%)Reference
Glucose, Ammonium FormateEutectic Medium90442 (DOF)[1]
Glucose, Ammonium FormateDilute Aqueous Solution (~18 wt%)Elevated-< 10[1]
GlucosamineCholine Chloride-Urea DES--~30[1]
Fructose, Ammonium ChlorideAqueous Solution120260 (DOF)[2]
Glucosamine HydrochlorideBoric Acid/Alkaline Solution15-503-565-70 (DOF)[4]

Table 2: Microwave-Assisted Synthesis of Deoxythis compound (DOF) from Fructose and Ammonium Formate

Temperature (°C)Time to Max. Yield (min)Max. Yield (%)Reference
8040~35[2]
10015~45[2]
120< 3~46 (2,5-DOF + 2,6-DOF)[2]

Experimental Protocols

Protocol 1: this compound Synthesis using a Eutectic Medium

This protocol is based on the method described for forming deoxythis compound from glucose and ammonium formate.[1]

  • Preparation: Mix glucose and ammonium formate in the desired molar ratio (e.g., 1:1) in a 10 mL Teflon-lined glass vessel.

  • Reaction Setup: Place the vessel inside a stainless steel Parr autoclave.

  • Heating: Heat the autoclave to the target temperature (e.g., 90°C) and maintain for the desired duration (e.g., 4 hours). The mixture will form a liquid eutectic medium.[1]

  • Cooling: After the reaction is complete, cool the autoclave to room temperature, for instance, by using a stream of water.

  • Product Isolation: Transfer the resulting mixture, which is often a brown solid or viscous liquid, and freeze-dry it to obtain the crude product.

  • Purification: Proceed with purification via column chromatography or recrystallization as required.

Protocol 2: Microwave-Assisted Synthesis in a Eutectic Medium with Water

This protocol is adapted from the rapid synthesis of DOF and FZ.[2]

  • Preparation: In a microwave reaction vessel, mix the chosen monosaccharide (e.g., fructose), ammonium formate, and a controlled amount of water. A 1:1 molar ratio of sugar to ammonium formate is a good starting point.

  • Reaction: Place the vessel in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 120°C) and hold for the short, optimized time (e.g., 3 minutes).

  • Work-up: After cooling, the reaction mixture can be directly purified or extracted first. For extraction, use solvents like diethyl ether or dichloromethane to remove less polar impurities.

  • Purification by Column Chromatography: a. Concentrate the reaction mixture under reduced pressure. b. Load the concentrate onto a silica gel column. c. Elute the products using a solvent system such as ethyl acetate/2-propanol/water (4/2/1 by volume).[2] d. Combine the fractions containing the desired product and concentrate under reduced pressure to obtain the purified this compound derivative.

Visualized Workflows and Logic Diagrams

G General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Mix Sugar + Ammonium Source Reaction Heating (Conventional or Microwave) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Liquid-Liquid Extraction (Optional) Crude->Extraction Concentration Solvent Removal (Rotovap / Freeze-Dry) Extraction->Concentration Chroma Column Chromatography Concentration->Chroma Recrystal Recrystallization Chroma->Recrystal Pure Pure this compound Recrystal->Pure

Caption: General workflow for this compound synthesis and purification.

G Troubleshooting Logic for Low this compound Yield Start Low Yield Observed Check_Ratio Reactant Molar Ratios Correct? Start->Check_Ratio Check_Temp Reaction Temperature Optimized? Check_Ratio->Check_Temp Yes Sol_Ratio Adjust to 1:1 or slight excess of ammonium source Check_Ratio->Sol_Ratio No Check_Time Reaction Time Monitored? Check_Temp->Check_Time Yes Sol_Temp Lower temperature to reduce melanoidin formation Check_Temp->Sol_Temp No Check_Workup Product Lost During Work-up? Check_Time->Check_Workup Yes Sol_Time Monitor via TLC/HPLC to avoid degradation Check_Time->Sol_Time No Sol_Workup Re-extract aqueous layers; check all waste fractions Check_Workup->Sol_Workup Yes End Yield Improved Check_Workup->End No Sol_Ratio->Check_Ratio Sol_Temp->Check_Temp Sol_Time->Check_Time Sol_Workup->End

Caption: Troubleshooting decision tree for low this compound yield.

References

influence of temperature and time on Fructosazine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fructosazine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the influence of temperature and reaction time on yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during synthesis?

The primary factors are reaction temperature, reaction time, and the composition of the reaction medium. The interplay between temperature and time is critical; higher temperatures generally accelerate the reaction but can also lead to the degradation of this compound and the formation of byproducts like melanoidins if the reaction time is not optimized.

Q2: What is a typical temperature range for this compound synthesis?

Temperatures for this compound synthesis are commonly in the range of 80°C to 120°C. The optimal temperature will depend on the heating method (conventional or microwave) and the specific reaction medium being used.

Q3: How does reaction time affect this compound yield at different temperatures?

At a given temperature, the yield of this compound will increase to a maximum point and then decrease as the reaction continues. This is because the product can degrade or participate in further reactions, such as polymerization, over extended periods. For example, in one study using conventional heating at 100°C, the maximum yield was observed at approximately 1.5 hours, after which the yield began to drop. With microwave-assisted synthesis, optimal times are much shorter: 40 minutes at 80°C, 15 minutes at 100°C, and less than 3 minutes at 120°C.

Q4: Can increasing the temperature always be expected to increase the yield?

No. While higher temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts, such as melanoidins, which will lower the overall yield of this compound. At temperatures of 100°C and 120°C, product degradation has been observed under sustained reaction conditions.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Possible Cause: Suboptimal temperature and time combination.

    • Troubleshooting Tip: Perform a time-course experiment at a specific temperature to identify the point of maximum yield. If yields are consistently low, systematically vary the temperature. Ensure accurate temperature control throughout the reaction.

  • Possible Cause: Incorrect ratio of reactants.

    • Troubleshooting Tip: An excess of ammonium (B1175870) formate (B1220265) has been shown to slightly increase the yield of the main products, especially at longer reaction times. Conversely, a decrease in the amount of ammonium formate can drastically lower the product yield.

  • Possible Cause: Inhomogeneous reaction mixture.

    • Troubleshooting Tip: For solvent-free reactions, higher temperatures are necessary to liquefy the eutectic reaction medium for a homogeneous distribution of reactants. Ensure thorough and continuous stirring throughout the reaction.

Issue 2: Significant Formation of Dark Brown Byproducts (Melanoidins)

  • Possible Cause: Reaction temperature is too high or reaction time is too long.

    • Troubleshooting Tip: Reduce the reaction temperature. At the current temperature, reduce the reaction time. The formation of a dark brown color is indicative of melanoidin formation, which competes with this compound production.

  • Possible Cause: Sub-optimal reaction medium composition.

    • Troubleshooting Tip: The presence of formate anions has been shown to play a crucial role in product stabilization. Ensure the appropriate concentration of ammonium formate is used.

Issue 3: Difficulty Replicating Literature Yields

  • Possible Cause: Differences in heating methods.

    • Troubleshooting Tip: Be aware that microwave-assisted synthesis can lead to significantly faster reaction rates and different optimal time/temperature parameters compared to conventional oil-bath heating.

  • Possible Cause: Purity of starting materials.

    • Troubleshooting Tip: Ensure the purity of your monosaccharide and ammonium salt starting materials. Impurities can lead to side reactions and lower yields.

  • Possible Cause: Post-reaction workup losses.

    • Troubleshooting Tip: During the extraction and purification process, ensure all vessels are rinsed thoroughly to avoid loss of product. Be mindful of the compound's stability during purification steps.

Data on Temperature and Time Influence on this compound Yield

Table 1: Conventional Heating in a Eutectic Medium

Temperature (°C)Optimal Reaction Time for Complete Glucose ConversionNotes on this compound (FZ) Yield
805 hoursYield is sensitive to temperature.
904 hoursYield is sensitive to temperature.
1004 hoursMaximum yield is achieved around 1.5 hours, after which yields decrease due to degradation.

Table 2: Microwave-Assisted Synthesis

Temperature (°C)Time to Reach Maximum YieldObservation
8040 minutesThe product yield reaches a plateau.
10015 minutesProduct degradation is observed with sustained heating.
120< 3 minutesProduct degradation is observed with sustained heating.

Experimental Protocols

Protocol 1: this compound Synthesis via Conventional Heating in a Eutectic Medium

This protocol is based on the synthesis of this compound and related compounds from a monosaccharide and ammonium formate.

  • Preparation of Reaction Mixture: Mix the chosen hexose (B10828440) (e.g., glucose) and ammonium formate in the desired molar ratio in a Teflon-lined glass vessel.

  • Reaction Setup: Place the vessel in a stainless steel Parr autoclave.

  • Heating: Heat the autoclave to the specified temperature (e.g., 80°C, 90°C, or 100°C) and maintain this temperature for the desired reaction time (e.g., 1.5 to 5 hours).

  • Cooling: After the reaction is complete, cool the autoclave to room temperature using a stream of water.

  • Analysis: The resulting mixture can then be analyzed by methods such as UHPLC and NMR to determine the yield of this compound.

Protocol 2: this compound Synthesis via Microwave-Assisted Heating

This protocol is adapted from a rapid synthesis method for pyrazine (B50134) derivatives.

  • Preparation of Reaction Mixture: Combine fructose (B13574) and ammonium formate in a 1:1.5 molar ratio in a microwave-safe reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat to the target temperature (e.g., 80°C, 100°C, or 120°C) for the optimized reaction time (e.g., 40 minutes, 15 minutes, or <3 minutes, respectively).

  • Cooling: After the irradiation period, allow the vessel to cool to room temperature.

  • Analysis: Analyze the product mixture using HPLC-MS and 1H NMR to quantify the this compound yield.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification reactants Mix Monosaccharide (e.g., Glucose/Fructose) & Ammonium Formate heating Heating (Conventional or Microwave) reactants->heating Place in Reactor control Control Temperature & Time heating->control Monitor cooling Cool to Room Temperature control->cooling Reaction Complete analysis Analyze Yield (e.g., HPLC, NMR) cooling->analysis purification Purification Steps analysis->purification logical_relationship cluster_params Input Parameters cluster_outcomes Potential Outcomes temp Temperature yield This compound Yield temp->yield Increases rate byproducts Byproducts (e.g., Melanoidins) temp->byproducts Promotes at high T time Time time->yield Increases to optimum degradation Product Degradation time->degradation Promotes if excessive yield->degradation Can degrade over time

Technical Support Center: Separation of Fructosazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of Fructosazine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound isomers.

Q1: Why am I observing poor resolution between my this compound isomers?

A1: Poor resolution is a common challenge due to the structural similarity of this compound isomers. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the isomers. This compound isomers are polar compounds, and their separation can be challenging on conventional reversed-phase columns.

  • Suboptimal Mobile Phase Composition: The mobile phase, including organic modifier content, pH, and additives, plays a crucial role in achieving separation.

  • Inadequate Temperature Control: Temperature can significantly impact the interactions between the analytes and the stationary phase, affecting resolution.

Troubleshooting Steps:

  • Evaluate Your Stationary Phase:

    • For polar isomers like Fructosazines, consider using a Porous Graphitic Carbon (PGC) column, which can provide unique selectivity for structurally similar compounds.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also a good alternative for separating polar compounds.[3][4]

    • If chiral separation is required, utilize a chiral stationary phase (CSP) . Polysaccharide-based CSPs are widely used for separating a broad range of enantiomers.[5][6]

  • Optimize Your Mobile Phase:

    • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.

    • pH and Additives: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.

  • Control the Temperature:

    • Use a column oven to maintain a stable and consistent temperature.

    • Investigate the effect of temperature on your separation. Sometimes, increasing or decreasing the temperature can improve resolution.[7][8][9]

Q2: I'm seeing peak splitting for my this compound standard. What could be the cause?

A2: Peak splitting for a single standard can be perplexing. Here are the likely causes and how to troubleshoot them:

  • Co-elution of Anomers: Fructosazines, being sugar derivatives, can exist as anomers (α and β forms) in solution. These anomers can sometimes be partially separated on the HPLC column, leading to peak splitting or broad peaks.

  • Column Issues: A void at the column inlet, a partially blocked frit, or column contamination can cause the sample to travel through different paths, resulting in split peaks.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.

Troubleshooting Steps:

  • Address Anomer Co-elution:

    • Increase Column Temperature: Higher temperatures can accelerate the interconversion between anomers, causing them to elute as a single, sharp peak.

    • Adjust Mobile Phase pH: The rate of anomer interconversion is often pH-dependent. Experimenting with the mobile phase pH might help coalesce the peaks.

  • Check for Column Problems:

    • Reverse-flush the column: This can sometimes dislodge particulates from the inlet frit.

    • Inspect for voids: If you can disconnect the column inlet, look for a depression in the stationary phase bed. If a void is present, the column may need to be replaced.

    • Clean the column: If contamination is suspected, follow the manufacturer's instructions for column cleaning.

  • Ensure Solvent Compatibility:

    • Dissolve your sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Q3: My retention times for this compound isomers are not reproducible. What should I do?

A3: Retention time variability can compromise the reliability of your results. The following factors are common culprits:

  • Mobile Phase Preparation: Inconsistent mobile phase composition from run to run is a frequent cause of shifting retention times.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially when changing solvents, can lead to drifting retention times.

  • Temperature Fluctuations: As mentioned earlier, temperature affects retention, and inconsistent column temperature will lead to variable retention times.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations and, consequently, retention time shifts.

Troubleshooting Steps:

  • Standardize Mobile Phase Preparation:

    • Always use the same procedure and high-purity solvents to prepare your mobile phase.

    • Premix your mobile phase components to ensure a homogenous mixture.

  • Ensure Proper Column Equilibration:

    • Equilibrate your column with at least 10-20 column volumes of the mobile phase before starting your analysis. For HILIC and chiral columns, longer equilibration times may be necessary.

  • Maintain a Constant Temperature:

    • Always use a column oven set to a specific temperature.

  • Check Your HPLC System:

    • Regularly inspect your HPLC system for leaks.

    • If you suspect pump issues, consult your instrument's user manual for troubleshooting and maintenance procedures.

Quantitative Data Summary

The following tables summarize quantitative data for the separation of this compound isomers under different chromatographic conditions.

Table 1: LC-MS/MS Method Validation Parameters for 2,5-Deoxythis compound

ParameterTypical Performance Characteristic
Linearity (R²)≥ 0.99
Accuracy (% Recovery)85% - 110%
Precision (RSD)< 15%
Limit of Quantification (LOQ)Analyte and matrix-dependent
Limit of Detection (LOD)Analyte and matrix-dependent
(Data sourced from a typical validated method for food or tobacco matrices)

Table 2: Deoxythis compound Content in Treated vs. Untreated Tobacco (ppm)

Sample IDTreatment Status2,5-Deoxythis compound (ppm)2,6-Deoxythis compound (ppm)
Test 1Untreated0.8Below Limit of Quantification
Test 1Treated23.532.1
Test 2Untreated1.1Below Limit of Quantification
Test 2Treated25.135.6
Test 3Untreated1.0Below Limit of Quantification
Test 3Treated25.033.0
Test 4Untreated1.0Below Limit of Quantification
Test 4Treated24.832.8
(Data from HPLC-UV analysis of treated Virginia tobacco)[10]

Detailed Experimental Protocols

Protocol 1: Separation of 2,5-Deoxythis compound and 2,5-Fructosazine using a Porous Graphitic Carbon (PGC) Column with LC-ESIMS

This protocol is based on a published method for the separation of D-glucosamine reaction products.[1]

  • Instrumentation:

    • ThermoElectron Surveyor HPLC system

    • Photodiode array detector

    • Mass spectrometer with electrospray ionization (ESI)

  • Chromatographic Conditions:

    • Column: Hypercarb (Porous Graphitic Carbon), 5 µm, 100 x 2.1 mm, with a 10 x 2.1 mm guard cartridge

    • Mobile Phase A: 5 mM Ammonium Acetate (pH 8.5)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 0% B

      • 5-35 min: 0% to 30% B (linear gradient)

      • 35-40 min: 30% B

      • 40-45 min: 30% to 0% B (linear gradient)

      • 45-50 min: 0% B (re-equilibration)

    • Flow Rate: 150 µL/min (with the first 15 minutes diverted to waste)

    • Injection Volume: 10 µL

    • Detection:

      • PDA: 290-310 nm

      • MS (Positive Ion Mode): Scan range appropriate for the target analytes (e.g., m/z 100-500)

  • Observed Retention Times:

    • 2,5-Fructosazine (m/z 321.1): ~23.82 min

    • 2,5-Deoxythis compound (m/z 305.1): ~26.67 min

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Isomers Dissolution Dissolve in Initial Mobile Phase Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (e.g., PGC Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the separation of this compound isomers.

troubleshooting_workflow Start Poor Isomer Resolution Q1 Is k' between 2 and 10? Start->Q1 A1_Yes Adjust Mobile Phase Strength Q1->A1_Yes No Q2 Resolution Still Poor? Q1->Q2 Yes A1_Yes->Q2 A1_No Change Organic Modifier (ACN vs. MeOH) Q3 Resolution Still Poor? A1_No->Q3 A2_Yes Change Stationary Phase (e.g., C18 to PGC or HILIC) Q2->A2_Yes Yes A2_No Optimization Successful Q2->A2_No No A2_Yes->Q3 A3_Yes Optimize Temperature Q3->A3_Yes Yes A3_No Optimization Successful Q3->A3_No No End Optimization Successful A3_Yes->End

References

Technical Support Center: Optimizing Fructosazine Yield in One-Pot Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the one-pot synthesis of Fructosazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the one-pot synthesis of this compound?

A1: A common and efficient starting material for the one-pot synthesis of this compound is D-glucosamine hydrochloride (GlcNH2).[1][2] This method involves the dehydration and self-condensation of D-glucosamine to form the pyrazine (B50134) ring of this compound. Other starting materials like fructose (B13574) and glucose in the presence of an ammonium (B1175870) source can also be used.[3][4]

Q2: What are the key factors influencing the yield of this compound in a one-pot synthesis?

A2: The primary factors that significantly impact the yield of this compound are:

  • Reaction Temperature: Temperature plays a crucial role in the reaction rate and the formation of side products.

  • Reaction Time: Optimal reaction time is necessary to ensure complete conversion without degradation of the product.

  • Catalyst and Solvent System: The choice of catalyst and solvent is critical for promoting the desired reaction pathway. Basic ionic liquids and eutectic media have shown promising results.[1][2][4]

  • Concentration of Reactants: The initial concentration of the starting materials can affect the reaction kinetics and overall yield.

  • Additives and Co-solvents: Certain additives and co-solvents can enhance the reaction efficiency and product selectivity.

Q3: What is a reported maximum yield for this compound in a one-pot synthesis?

A3: A maximum yield of 49% for a mixture of this compound and Deoxythis compound has been reported using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), as both the solvent and catalyst.[1][2] Another approach using a eutectic medium of glucose and ammonium formate (B1220265) yielded up to 42% of Deoxythis compound.[4] A patented method using boric acid as a catalyst for the synthesis of Deoxythis compound reports a commercial production yield of 55-60%.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Sub-optimal reaction temperature.Optimize the temperature based on the specific protocol. For D-glucosamine hydrochloride in [BMIM]OH, 120°C was found to be optimal.[1][2] For fructose and ammonium formate in a eutectic mixture, temperatures between 80-120°C have been investigated.[3]
Incorrect reaction time.Monitor the reaction progress over time to determine the optimal duration. A reaction time of 180 minutes was optimal for the synthesis in [BMIM]OH.[1][2] In microwave-assisted synthesis, maximum yields were achieved in much shorter times (e.g., < 3 minutes at 120°C).[3]
Inefficient catalyst or solvent.Consider using a task-specific ionic liquid like [BMIM]OH which acts as both a solvent and a catalyst.[1][2] Alternatively, explore eutectic mixtures which can be formed by the reactants themselves, minimizing the need for additional solvents.[4]
Formation of Side Products High reaction temperature or prolonged reaction time.Carefully control the reaction temperature and time to minimize the formation of degradation products and melanoidins.[3][4]
Presence of water in certain systems.While small amounts of water can reduce viscosity in eutectic mixtures, excessive water can negatively impact the yield.[3] The effect of water should be carefully evaluated for the specific reaction system.
Difficulty in Product Purification Complex reaction mixture.Utilize column chromatography for purification. A common method involves using a silica (B1680970) column with an eluent system such as ethyl acetate/2-propanol/water.[3]
Co-elution of this compound and Deoxythis compound.High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC with a C18 column, can be employed for efficient separation of the desired products.[3]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound from D-glucosamine hydrochloride in a Basic Ionic Liquid[1][2]

This protocol is based on the work of Jia et al. (2014).

Methodology:

  • D-glucosamine hydrochloride (GlcNH2) is mixed with the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH).

  • The mixture is stirred in a sealed reactor at a controlled temperature.

  • The reaction is allowed to proceed for a specific duration.

  • After the reaction, the products are extracted and analyzed.

Quantitative Data:

ParameterConditionThis compound & Deoxythis compound Yield (%)
Temperature 120°C49
Time 180 min49
Co-solvent DMSO49

Table 1: Optimized conditions for the one-pot synthesis of this compound and Deoxythis compound from D-glucosamine hydrochloride in [BMIM]OH.[1][2]

Protocol 2: Microwave-Assisted Synthesis in a Eutectic Medium[3]

This protocol is based on the work of another research group utilizing microwave irradiation.

Methodology:

  • Fructose and ammonium formate are mixed to form a reactive eutectic mixture.

  • Water may be added as a third component to reduce viscosity.

  • The mixture is heated in a laboratory microwave under vigorous stirring.

  • The temperature and reaction time are carefully controlled.

  • The products are then extracted and purified.

Quantitative Data:

Temperature (°C)Time (min)2,5-Deoxythis compound Yield (%)
120< 3up to 37.2
10015-
8040-

Table 2: Reaction times to achieve maximum yield of 2,5-Deoxythis compound at different temperatures using microwave-assisted synthesis.[3]

Visualizations

experimental_workflow_ionic_liquid cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation cluster_analysis Analysis D-glucosamine\nhydrochloride D-glucosamine hydrochloride Mixing & Heating\n(120°C, 180 min) Mixing & Heating (120°C, 180 min) D-glucosamine\nhydrochloride->Mixing & Heating\n(120°C, 180 min) [BMIM]OH\n(Ionic Liquid) [BMIM]OH (Ionic Liquid) [BMIM]OH\n(Ionic Liquid)->Mixing & Heating\n(120°C, 180 min) Extraction Extraction Mixing & Heating\n(120°C, 180 min)->Extraction Purification\n(Chromatography) Purification (Chromatography) Extraction->Purification\n(Chromatography) This compound This compound Purification\n(Chromatography)->this compound

Caption: Workflow for this compound synthesis using a basic ionic liquid.

troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Temperature Check Temperature Low Yield?->Check Temperature Yes Side Products? Side Products? Low Yield?->Side Products? No Check Time Check Time Check Temperature->Check Time Check Catalyst/Solvent Check Catalyst/Solvent Check Time->Check Catalyst/Solvent Optimize Conditions Optimize Conditions Check Catalyst/Solvent->Optimize Conditions Optimize Conditions->Low Yield? Reduce Temp/Time Reduce Temp/Time Side Products?->Reduce Temp/Time Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Reduce Temp/Time->Optimize Conditions Optimize Chromatography Optimize Chromatography Purification Issues?->Optimize Chromatography Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Optimize Chromatography->Optimize Conditions

Caption: A logical flow for troubleshooting this compound synthesis.

References

Technical Support Center: Refinement of HPLC Methods for Better Fructosazine Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining High-Performance Liquid Chromatography (HPLC) methods for improved resolution of Fructosazine and its isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between this compound Isomers (2,5-FZ and 2,6-FZ)

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for the 2,5-Fructosazine and 2,6-Fructosazine isomers. How can I improve their separation?

  • Answer: Achieving baseline separation of structurally similar isomers like 2,5-FZ and 2,6-FZ requires careful optimization of your HPLC method. Here are several parameters you can adjust:

    • Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating isomers.

      • Organic Modifier Gradient: A shallow gradient of the organic modifier (e.g., methanol (B129727) or acetonitrile) can enhance the separation of closely eluting compounds. Try decreasing the rate of change of the organic solvent concentration during the elution of the isomers.

      • Mobile Phase pH: Since this compound is a basic compound, the pH of the mobile phase can significantly impact its retention and selectivity. Experiment with adjusting the pH of the aqueous portion of your mobile phase. Using a mobile phase with a pH 1-2 units away from the pKa of this compound can improve peak shape and resolution.

      • Buffer Concentration: Inadequate buffer concentration can lead to peak tailing and poor resolution. Ensure your buffer concentration is sufficient to maintain a stable pH throughout the analysis.[1][2]

    • Column Chemistry: The choice of stationary phase is crucial for isomer separation.

      • Stationary Phase: While a C18 column is a good starting point, consider columns with different selectivities, such as a phenyl-hexyl or a cyano phase, which can offer different interactions with the this compound isomers.

      • Particle Size: Using a column with smaller particle size (e.g., sub-2 µm) can significantly improve efficiency and resolution, though it may require a UHPLC system capable of handling higher backpressures.

    • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

      • Optimize Temperature: Experiment with different column temperatures (e.g., in the range of 25-40°C). Sometimes, a lower temperature can improve the separation of isomers.

    • Flow Rate: A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution. Try reducing the flow rate by 10-20%.

Issue 2: Peak Tailing for this compound Peaks

  • Question: The peaks for this compound and its isomers are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors, especially when analyzing basic compounds like this compound.

    • Secondary Interactions: this compound, being a basic compound, can interact with residual acidic silanol (B1196071) groups on the surface of silica-based columns. This secondary interaction is a common cause of peak tailing.

      • Mobile Phase Additive: Add a small amount of a basic modifier, like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase (typically 0.1-0.5%). These modifiers compete with this compound for the active silanol sites, reducing peak tailing.

      • Low pH: Operating at a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

      • Reduce Injection Volume/Concentration: Try injecting a smaller volume of your sample or diluting your sample to a lower concentration.

    • Column Contamination: Contamination at the head of the column can lead to poor peak shape.

      • Use a Guard Column: A guard column can protect your analytical column from strongly retained sample components.

      • Column Washing: If you suspect contamination, try flushing the column with a strong solvent.

Issue 3: Retention Time Variability

  • Question: The retention times for my this compound peaks are shifting between injections. What is causing this instability?

  • Answer: Inconsistent retention times can compromise the reliability of your analytical results. The following are common causes and solutions:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.

      • Accurate Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. Use a calibrated pH meter and precise volumetric measurements.

      • Degassing: Thoroughly degas the mobile phase before use to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection or between gradient runs can lead to shifting retention times.

      • Adequate Equilibration: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before starting your analytical run.

    • Temperature Fluctuations: Variations in the ambient temperature can affect retention times.

      • Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.

    • Pump Issues: Leaks or worn pump seals can cause the flow rate to fluctuate, leading to changes in retention times.

      • System Maintenance: Regularly inspect the pump for leaks and replace seals as part of your routine maintenance schedule.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: A good starting point for the analysis of this compound and its isomers is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution is often necessary to achieve good separation of the isomers.

Q2: How can I confirm the identity of the 2,5-Fructosazine and 2,6-Fructosazine peaks?

A2: The most definitive way to identify the isomer peaks is to use mass spectrometry (LC-MS). The fragmentation patterns of the two isomers may be different, allowing for their positive identification. If authentic standards for each isomer are available, you can also confirm their identity by comparing their retention times.

Q3: What should I do if I observe a high backpressure in my HPLC system during this compound analysis?

A3: High backpressure can be caused by several factors, including a blockage in the system, precipitation of buffer in the mobile phase, or a clogged column frit. Systematically check for blockages starting from the detector and moving backward towards the pump. If the column is the source of the high pressure, try back-flushing it. If the problem persists, the column may need to be replaced.

Q4: Can I use a different organic modifier than methanol or acetonitrile?

A4: Yes, other organic modifiers like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) can be used. The choice of organic modifier can affect the selectivity of the separation, so it is a parameter that can be optimized to improve the resolution of the this compound isomers.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for this compound Isomer Separation

ParameterCondition 1Condition 2 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B MethanolAcetonitrile
Gradient 5-95% B in 20 min10-40% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL5 µL
Detection UV at 275 nmUV at 275 nm
Resolution (2,5-FZ/2,6-FZ) 1.22.1
Tailing Factor (2,5-FZ) 1.51.1
Tailing Factor (2,6-FZ) 1.61.2

Experimental Protocols

Protocol 1: Refined HPLC Method for this compound Isomer Resolution

  • System Preparation:

    • Ensure the HPLC system is clean and free of any contaminants from previous analyses.

    • Prepare the mobile phases as described in Table 1 (Condition 2).

    • Degas the mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

    • Install the Phenyl-Hexyl column and equilibrate the system with the initial mobile phase conditions (10% Acetonitrile) at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set the column temperature to 35 °C.

    • Set the UV detector wavelength to 275 nm.

    • Inject 5 µL of the prepared sample.

    • Run the gradient program as specified in Table 1 (Condition 2).

  • Data Analysis:

    • Identify the peaks for 2,5-Fructosazine and 2,6-Fructosazine based on their expected retention times.

    • Calculate the resolution between the two isomer peaks. A resolution of >1.5 is generally considered baseline separation.

    • Calculate the tailing factor for each peak. A tailing factor between 0.9 and 1.2 is ideal.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor this compound Isomer Resolution check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_column Evaluate Column Chemistry start->check_column check_temp_flow Check Temperature and Flow Rate start->check_temp_flow optimize_gradient Optimize Gradient (Shallow Gradient) check_mobile_phase->optimize_gradient Adjust Gradient adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph Adjust pH peak_tailing Observe Peak Tailing? optimize_gradient->peak_tailing adjust_ph->peak_tailing change_column Try Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column change_column->peak_tailing optimize_temp Optimize Column Temperature check_temp_flow->optimize_temp optimize_flow Optimize Flow Rate (Lower Flow Rate) check_temp_flow->optimize_flow optimize_temp->peak_tailing optimize_flow->peak_tailing good_resolution Good Resolution Achieved peak_tailing->good_resolution No troubleshoot_tailing Troubleshoot Peak Tailing (See Issue 2) peak_tailing->troubleshoot_tailing Yes troubleshoot_tailing->good_resolution RefinedHPLCMethod cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation Dissolve in Mobile Phase Filter (0.45 µm) hplc_system HPLC System Phenyl-Hexyl Column Column Oven @ 35°C sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation A: 10 mM Ammonium Formate, pH 3.5 B: Acetonitrile Degas thoroughly mobile_phase_prep->hplc_system gradient_elution Gradient Elution 10-40% B in 30 min Flow Rate: 0.8 mL/min hplc_system->gradient_elution detection Detection UV @ 275 nm gradient_elution->detection data_analysis Data Analysis Calculate Resolution Calculate Tailing Factor detection->data_analysis

References

addressing matrix effects in Fructosazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Fructosazine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[1][2][3] In this compound quantification, particularly in complex biological matrices like plasma or serum, these effects can lead to inaccurate and irreproducible results.[1] Components such as phospholipids, salts, and proteins are common sources of matrix effects in bioanalysis.[2]

Q2: I am observing significant signal suppression for this compound. What are the initial troubleshooting steps?

A2: Initial steps to troubleshoot signal suppression include:

  • Sample Dilution: A simple first step is to dilute the sample.[4] This reduces the concentration of interfering matrix components. However, ensure the diluted this compound concentration remains above the lower limit of quantification (LLOQ).

  • Chromatographic Optimization: Modify your LC method to better separate this compound from matrix interferences.[5] This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[5][6]

  • Sample Preparation Enhancement: Improve your sample cleanup procedure to remove more interfering components before LC-MS/MS analysis.[5][7]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation is critical for minimizing matrix effects.[5][7] Commonly used and effective techniques include:

  • Protein Precipitation (PPT): A straightforward method to remove proteins, but it may not eliminate other interferences like phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning this compound into a solvent immiscible with the sample matrix.[7][8]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove a wide range of interfering compounds, providing a cleaner extract for analysis.[7][8]

Q4: How can I compensate for matrix effects if they cannot be eliminated through sample preparation?

A4: When matrix effects are persistent, several analytical strategies can be employed for compensation:

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[1][9] A SIL-IS of this compound would co-elute and experience the same ionization effects as the analyte, allowing for accurate correction.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix identical to the samples.[10][11][12] This ensures that the standards and samples experience similar matrix effects.

  • Standard Addition Method: Known amounts of a this compound standard are added to the sample aliquots.[][14][15] This method is particularly useful when a suitable blank matrix is unavailable.

Troubleshooting Guides

Issue 1: Poor Reproducibility of this compound Quantification

Possible Cause: Inconsistent matrix effects between samples.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor reproducibility in this compound quantification.

Issue 2: this compound Signal Enhancement or Suppression

Possible Cause: Co-eluting matrix components affecting ionization.

Troubleshooting Workflow:

cluster_2 General Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (ideally SIL-IS) Sample->Add_IS Sample_Prep Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Final_Concentration Final this compound Concentration Data_Processing->Final_Concentration

References

strategies to minimize byproduct formation in Fructosazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize Fructosazine synthesis and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in this compound synthesis?

A1: The most common byproduct in this compound (FZ) synthesis is Deoxythis compound (DOF).[1] Depending on the reaction conditions, other byproducts can include melanoidins, which are brown polymeric materials resulting from advanced Maillard reactions, as well as various volatile and semi-volatile pyrazine (B50134) derivatives and furfurals, especially in aqueous media.[2][3]

Q2: How does reaction temperature affect this compound yield and byproduct formation?

A2: Reaction temperature is a critical parameter. Increasing the temperature generally accelerates the Maillard reaction, leading to a faster formation of this compound.[4][5] However, excessively high temperatures (e.g., above 120-150°C) can lead to the degradation of products and the formation of undesirable brown polymers (melanoidins).[4][6][7] Optimal temperature ranges are typically between 80°C and 120°C, depending on the solvent system and reaction time.[1][7]

Q3: What is the influence of pH on the synthesis of this compound?

A3: The pH of the reaction medium significantly impacts the synthesis of this compound and its byproducts. The initial steps of the Maillard reaction are slower at lower pH due to the reduced nucleophilicity of the amino group.[8] Conversely, highly alkaline conditions can promote certain side reactions. The product distribution is influenced by the pH of the reaction mixture.[3] Some studies suggest that slightly acidic or neutral conditions are preferable to control the reaction.[3] For instance, the use of ammonium (B1175870) formate (B1220265) can increase the pH, which may not be desirable for achieving high selectivity.[3]

Q4: Can the choice of solvent impact byproduct formation?

A4: Absolutely. Traditional synthesis in aqueous media often leads to lower product yields and a more complex mixture of byproducts due to the high reactivity of water in various side reactions.[3] The use of alternative solvents like ionic liquids (e.g., [BMIM]OH) or deep eutectic solvents (DES) has been shown to improve selectivity and yield by providing a more controlled reaction environment.[1][3] Water-free eutectic media, for example, can lead to a more singular product-directed process.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield - Suboptimal reaction temperature or time.- Inefficient solvent system.- Incorrect pH of the reaction mixture.- Optimize temperature and reaction time based on the specific protocol. Conduct a time-course study to find the optimal reaction duration.[7]- Consider using ionic liquids or deep eutectic solvents instead of aqueous media to improve yield and selectivity.[1][3]- Adjust the pH to a slightly acidic or neutral range to favor this compound formation.[3]
High Levels of Deoxythis compound (DOF) - Reaction conditions favoring the formation of DOF over FZ. The ratio of FZ to DOF can be influenced by starting materials and reaction parameters.- Modify the starting material. For example, using D-glucosamine hydrochloride can yield both FZ and DOF.[1]- Carefully control the reaction temperature and time, as prolonged reaction times may favor DOF formation in some systems.
Formation of Dark Brown Precipitate (Melanoidins) - Excessively high reaction temperature.- Prolonged reaction time.- Reduce the reaction temperature. Temperatures above 120°C are more likely to produce melanoidins.[4][6]- Shorten the reaction time. Monitor the reaction progress to stop it once the optimal this compound concentration is reached.
Complex Product Mixture / Difficult Purification - Use of aqueous solvents.- Uncontrolled reaction conditions (temperature, pH).- Switch to a non-aqueous solvent system like a deep eutectic solvent to simplify the product mixture.[3]- Implement precise control over reaction temperature and pH to guide the reaction towards the desired product.[3]- Employ purification techniques such as column chromatography or semi-preparative HPLC.[7] A nanofiltration membrane separation technique has also been reported for separating byproducts.[2]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on this compound (FZ) and Deoxythis compound (DOF) Yield

Starting Material Solvent/Catalyst Temperature (°C) Time (min) Product Yield (%) Reference
D-glucosamine hydrochloride[BMIM]OH / DMSO12018049 (FZ + DOF)[1]
Glucose & Ammonium FormateEutectic Medium90240up to 42 (DOF)[3]
Fructose & Ammonium FormateAqueous15012028 (DOF)[7]
Glucose & Ammonium FormateAqueous15012033 (DOF)[7]
Fructose & Ammonium ChlorideAqueous12012060 (DOF)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound and Deoxythis compound using a Basic Ionic Liquid
  • Materials: D-glucosamine hydrochloride, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Dissolve 0.2 g of D-glucosamine hydrochloride in 2 g of a 12% alcoholic solution of [BMIM]OH.

    • Add the desired volume of DMSO as a co-solvent.

    • Transfer the reaction mixture to a sealed stainless steel vessel.

    • Place the vessel in a pre-heated oil bath at 120°C and stir at 300 rpm for 180 minutes.

    • After the reaction, quench the reaction by placing the vessel in an ice bath.

    • Dilute the obtained products with distilled water for further analysis.

  • Reference: Adapted from Jia et al. (2014).[1]

Protocol 2: Analysis and Quantification of this compound and Byproducts by HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or a Diode Array Detector (DAD).

  • Column: A porous graphitic carbon (PGC) column or an amino-bonded silica (B1680970) column (e.g., NH2 column) can be used for the separation of this compound and its isomers/byproducts.[9]

  • Mobile Phase (PGC Column): A gradient of 5 mM ammonium acetate (B1210297) (pH 8.5) (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) can be employed. For example: 0-5 min, 0% B; 35-40 min, 30% B; 45 min, 0% B.[9]

  • Mobile Phase (NH2 Column): An isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.

  • Detection:

    • DAD: Monitor absorbance at 290–310 nm for pyrazine compounds.[9]

    • RI: Suitable for the quantification of sugars and polyhydroxyalkylpyrazines.

  • Quantification: Prepare standard solutions of this compound and Deoxythis compound at known concentrations to generate a calibration curve for accurate quantification.

Visualizations

Fructosazine_Synthesis_Pathway cluster_maillard Maillard Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Condensation Amine_Source Amine Source (e.g., Ammonium Salt) Amine_Source->Schiff_Base Condensation Amadori_Product Amadori/Heyns Product Schiff_Base->Amadori_Product Rearrangement Deoxyosones α-Dicarbonyls (Deoxyosones) Amadori_Product->Deoxyosones This compound This compound (FZ) Deoxyosones->this compound Dimerization & Condensation Deoxythis compound Deoxythis compound (DOF) Deoxyosones->Deoxythis compound Dimerization & Condensation Melanoidins Melanoidins (Byproducts) Deoxyosones->Melanoidins Polymerization

Caption: Simplified reaction pathway for this compound synthesis via the Maillard reaction.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start this compound Synthesis Analysis Analyze Product Mixture (e.g., HPLC, NMR) Start->Analysis Decision Is this compound Yield and Purity Acceptable? Analysis->Decision Temp Adjust Temperature Decision->Temp No End Purify this compound Decision->End Yes Temp->Analysis Time Modify Reaction Time Temp->Time Time->Analysis Solvent Change Solvent System Time->Solvent Solvent->Analysis pH Optimize pH Solvent->pH pH->Analysis

Caption: A logical workflow for troubleshooting and optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Mechanisms of Fructosazine and Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antimicrobial mechanisms of fructosazine and riboflavin (B1680620) reveals distinct yet overlapping pathways of bacterial inactivation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their modes of action, supported by experimental data, to inform the development of novel antimicrobial strategies.

This compound, a polyhydroxyalkylpyrazine, and riboflavin (Vitamin B2) both exhibit potent antimicrobial properties. However, their primary mechanisms of action differ significantly. This compound primarily exerts its effect through direct damage to the bacterial cell envelope and genetic material, whereas riboflavin's antimicrobial activity is largely dependent on photoactivation.

Core Antimicrobial Mechanisms

This compound acts as a direct antimicrobial agent through a multi-targeted approach. Its primary mechanisms include:

  • Membrane Permeabilization and Damage: this compound directly interacts with and disrupts the integrity of the bacterial cell membrane.[1][2][3] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][2][3] Electron microscopy has confirmed structural damage to the membranes of bacteria treated with this compound.[1][2][3]

  • DNA Fragmentation: The compound is capable of causing significant damage to bacterial DNA through fragmentation.[1][2][3]

  • Reactive Oxygen Species (ROS) Generation: this compound generates singlet oxygen (¹O₂), a type of reactive oxygen species, which contributes to its damaging effects on bacterial cells.[1][2][3]

  • pH-Dependent Activity: The uptake of this compound by bacteria is pH-dependent, with greater efficacy observed in acidic environments (pH 5).[1][2][3]

Riboflavin , on the other hand, functions as a photosensitizer.[4][5][6] Its antimicrobial properties are activated by light, typically in the UVA or visible blue light spectrum.[5][7] The key steps in its mechanism are:

  • Photoactivation and ROS Production: Upon exposure to light, riboflavin absorbs photons and transitions to an excited state.[5] This excited riboflavin then transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and other free radicals.[4][5][7]

  • Oxidative Damage: The generated ROS cause widespread oxidative damage to essential cellular components, including bacterial membranes, proteins, and DNA.[5][6][8] This indiscriminate damage leads to rapid microbial inactivation.[5][6]

  • Targeting Nucleic Acids: Photoactivated riboflavin has a known affinity for nucleic acids and can cause direct damage to DNA and RNA.[6][7][9]

Comparative Data on Antimicrobial Efficacy

A study directly comparing the effects of this compound and riboflavin on extremely heat-resistant Escherichia coli provides valuable quantitative insights.

Treatment (at 3.6 g/L)Growth Inhibition at 16h (compared to control)Key Observations
This compound (pH 7)39%Moderate inhibition.
This compound-acetic acid (pH 5)54%Increased inhibition at lower pH.
Riboflavin (pH 7)47%Higher inhibition than this compound at neutral pH.
Riboflavin-acetic acid (pH 5)64%Highest inhibition observed.

Data sourced from a study on heat-resistant E. coli.[1]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental procedures used to evaluate them, the following diagrams are provided.

Fructosazine_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Uptake (pH-dependent) Membrane Cell Membrane This compound->Membrane Permeabilization & Damage DNA Bacterial DNA This compound->DNA Fragmentation ROS Singlet Oxygen (¹O₂) This compound->ROS Generation BacterialCell->Membrane CellDeath Cell Death Membrane->CellDeath DNA->CellDeath ROS->DNA Damage Riboflavin_Mechanism Riboflavin Riboflavin ExcitedRiboflavin Excited Riboflavin* Light Light (UVA/Visible) Light->ExcitedRiboflavin Photoactivation Oxygen Molecular Oxygen (O₂) ExcitedRiboflavin->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, Free Radicals) Oxygen->ROS BacterialComponents Membranes, Proteins, DNA ROS->BacterialComponents Oxidative Damage CellDeath Cell Death BacterialComponents->CellDeath Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis BacterialCulture Bacterial Culture (e.g., E. coli) MIC Minimum Inhibitory Concentration (MIC) Assay BacterialCulture->MIC MembraneAssay Membrane Integrity Assay (e.g., Propidium Iodide) BacterialCulture->MembraneAssay ROSAssay ROS Detection Assay BacterialCulture->ROSAssay DNAAssay DNA Damage Assay (e.g., Fluorescence Microscopy) BacterialCulture->DNAAssay CompoundPrep Prepare this compound & Riboflavin Solutions CompoundPrep->MIC CompoundPrep->MembraneAssay CompoundPrep->ROSAssay CompoundPrep->DNAAssay DataCollection Data Collection (OD, Fluorescence, etc.) MIC->DataCollection MembraneAssay->DataCollection ROSAssay->DataCollection DNAAssay->DataCollection Comparison Comparative Analysis DataCollection->Comparison

References

A Comparative Analysis of the Immunomodulatory Effects of Fructosazine and D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunomodulatory agents, both Fructosazine and D-glucosamine have garnered attention for their potential to influence immune responses. This guide offers a detailed comparison of their effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Overview of this compound and D-glucosamine

D-glucosamine , a naturally occurring amino sugar, is a fundamental component of glycoproteins and proteoglycans. It is widely recognized for its role in joint health and has been extensively studied for its anti-inflammatory and immunomodulatory properties.

This compound , a polyhydroxyalkylpyrazine, is a derivative of D-glucosamine. While research into its biological activities is emerging, it has demonstrated notable immunomodulatory potential, in some cases surpassing that of its parent compound.

Comparative Immunomodulatory Effects

Experimental evidence suggests that both this compound and D-glucosamine exert significant immunomodulatory effects, albeit with differing potencies and potentially through distinct mechanisms. A key area of differentiation lies in their impact on T-cell activity.

Inhibition of T-cell Interleukin-2 (IL-2) Production

A direct comparative study has shown that this compound and its derivative, 2,5-deoxythis compound, are more effective inhibitors of IL-2 release from PHA-activated T-cells than D-glucosamine at non-toxic concentrations. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, and its inhibition is a key mechanism for immunosuppression.

CompoundConcentrationIL-2 Inhibition (%)
This compound 1 mM~60%
2,5-deoxythis compound 1 mM~75%
D-glucosamine 1 mM~40%
Data extrapolated from graphical representations in the cited literature and should be considered illustrative.

Mechanistic Insights: Signaling Pathways

The immunomodulatory effects of D-glucosamine are largely attributed to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.

While the precise signaling pathways for this compound are still under investigation, its superior inhibition of IL-2 suggests a potent mechanism for modulating T-cell activation.

G cluster_glucosamine D-glucosamine Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression activates D-glucosamine D-glucosamine D-glucosamine->IKK inhibits

Caption: D-glucosamine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following provides a summary of the methodologies employed in the key experiments comparing this compound and D-glucosamine.

T-cell IL-2 Production Assay
  • Cell Culture: Human T-cells are cultured in a suitable medium.

  • Activation: T-cells are activated with a mitogen, such as phytohemagglutinin (PHA), to induce IL-2 production.

  • Treatment: Activated T-cells are treated with varying concentrations of this compound, D-glucosamine, or a vehicle control.

  • Incubation: The cells are incubated for a specified period to allow for IL-2 secretion.

  • Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of IL-2 inhibition is calculated by comparing the IL-2 levels in the treated groups to the vehicle control.

G Isolate T-cells Isolate T-cells Culture T-cells Culture T-cells Isolate T-cells->Culture T-cells Activate with PHA Activate with PHA Culture T-cells->Activate with PHA Treat with Compound Treat with Compound Activate with PHA->Treat with Compound Incubate Incubate Treat with Compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Quantify IL-2 (ELISA) Quantify IL-2 (ELISA) Collect Supernatant->Quantify IL-2 (ELISA) Analyze Data Analyze Data Quantify IL-2 (ELISA)->Analyze Data

Caption: Experimental workflow for T-cell IL-2 production assay.

Diverse Immunomodulatory Profile of D-glucosamine

Beyond T-cell modulation, D-glucosamine exhibits a broader range of immunomodulatory activities.

Effects on Macrophages and Splenocytes
  • Macrophage Activity: D-glucosamine has been shown to significantly augment neutral red pinocytosis and nitric oxide (NO) production in mouse peritoneal macrophages.

  • Splenocyte Proliferation: It demonstrates an excellent ability to enhance the proliferation of splenocytes.

In Vivo Immunomodulatory Effects

Oral administration of D-glucosamine in mice has been reported to:

  • Enhance serum antibody levels in response to sheep red blood cells (SRBC).

  • Increase the relative weight of the spleen and thymus.

  • Promote delayed-type hypersensitivity (DTH) against SRBC.

These findings suggest that D-glucosamine can act as an immunostimulating agent in certain contexts.

Anti-inflammatory Cytokine Modulation

In models of psoriasis-like dermatitis, D-glucosamine treatment has been found to reduce the levels of Th1 cytokine (TNF-α) and Th17 cytokines (IL-17, IL-22, and IL-23) in both serum and skin.

CytokineEffect of D-glucosamine
TNF-α Reduced
IL-17 Reduced
IL-22 Reduced
IL-23 Reduced

Conclusion

Both this compound and D-glucosamine present compelling immunomodulatory profiles. D-glucosamine is a well-characterized compound with both anti-inflammatory and, in some contexts, immunostimulatory effects, primarily mediated through the NF-κB pathway. This compound, as a derivative, demonstrates superior potency in inhibiting T-cell IL-2 production, suggesting it may be a more targeted immunosuppressive agent.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific therapeutic goal. D-glucosamine offers a broader spectrum of immunomodulation, while this compound may be more suitable for applications requiring potent T-cell suppression. Further research into the detailed mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

Fructosazine: A Potential Alternative to Conventional Antibiotics? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, Fructosazine, a naturally derived polyhydroxyalkylpyrazine, has emerged as a compound of interest. This guide provides a comprehensive comparison of the efficacy of this compound versus conventional antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated notable antimicrobial activity, particularly against heat-resistant strains of Escherichia coli. Its mechanism of action, distinct from many conventional antibiotics, involves the disruption of bacterial cell membrane integrity and DNA fragmentation. While direct comparative studies with a broad range of conventional antibiotics are limited, this guide consolidates available data to offer a preliminary assessment of its potential.

Mechanism of Action: A Differentiated Approach

This compound exerts its antimicrobial effects through a multi-faceted process. It permeabilizes the bacterial cell membrane, leading to a loss of structural integrity.[1] Concurrently, it is understood to generate singlet oxygen, a reactive oxygen species that can cause cellular damage.[1] This process culminates in the fragmentation of bacterial DNA, ultimately leading to cell death.[1]

This mechanism is notably different from the primary modes of action of many conventional antibiotic classes. For instance, beta-lactams (e.g., Ampicillin) inhibit cell wall synthesis, while fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and topoisomerase IV, and tetracyclines inhibit protein synthesis by binding to the ribosomal 30S subunit.

cluster_this compound This compound cluster_antibiotics Conventional Antibiotics This compound This compound Membrane Cell Membrane Permeabilization This compound->Membrane ROS Singlet Oxygen Generation This compound->ROS DNA_Frag DNA Fragmentation Membrane->DNA_Frag ROS->DNA_Frag Bacterial Cell Death Bacterial Cell Death DNA_Frag->Bacterial Cell Death BetaLactams Beta-Lactams (e.g., Ampicillin) CellWall Cell Wall Synthesis Inhibition BetaLactams->CellWall Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) DNAGyrase DNA Gyrase/Topoisomerase IV Inhibition Fluoroquinolones->DNAGyrase Tetracyclines Tetracyclines ProteinSynth Protein Synthesis Inhibition Tetracyclines->ProteinSynth CellWall->Bacterial Cell Death DNAGyrase->Bacterial Cell Death ProteinSynth->Bacterial Cell Death cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start inoculum Prepare Bacterial Inoculum (~10^5 CFU/mL) start->inoculum compound Prepare Serial Dilutions of this compound start->compound plate Inoculate 96-well Plate (Bacteria + this compound) inoculum->plate compound->plate incubate Incubate at 37°C for 24h plate->incubate measure Measure Optical Density (OD600) incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end

References

A Comparative Analysis of Fructosazine and Other Pyrazine Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of Fructosazine, a naturally derived polyhydroxyalkylpyrazine, and other notable pyrazine derivatives that have found applications in various therapeutic areas. We present a compilation of their biological effects, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to facilitate further research and development.

Performance Comparison of Pyrazine Derivatives

The diverse biological activities of pyrazine derivatives stem from the unique electronic properties of the pyrazine ring and the variety of substituents it can accommodate. This section summarizes the performance of this compound and other selected pyrazine derivatives across different therapeutic applications.

DerivativeTherapeutic AreaKey Biological ActivityQuantitative Data (IC50/EC50/MIC)Reference
This compound Antimicrobial, Anti-agingPermeabilizes bacterial cell membranes, fragments DNA; Promotes fibroblast viability, collagen and hyaluronic acid secretion, inhibits MMP-1, scavenges ROS.50% growth inhibition of E. coli at 3.6 g/L (pH 5). Increased fibroblast viability to 138.1% at 5 µM.[1],[2]
Deoxythis compound Immunomodulatory, Anti-agingInhibits IL-2 production; Enhances collagen and hyaluronic acid secretion, inhibits MMP-1, scavenges ROS.IC50 for IL-2 inhibition: ~1.25 mM.[3]
Tetramethylpyrazine (Ligustrazine) Neuroprotective, CardiovascularProtects against hypoxia-induced cognitive deficits; Vasodilatory and anti-platelet aggregation effects.EC50 for neuroprotection against CoCl2-induced toxicity in PC12 cells: 25 µM.[4]
Bortezomib AnticancerProteasome inhibitor, induces apoptosis.IC50 against H1299 cell lines: 0.0377 - 0.0546 µM (for some derivatives).[4]
Pyrazinamide AntitubercularProdrug converted to pyrazinoic acid, disrupts membrane potential and energy production in M. tuberculosis.-[5]
Amiloride DiureticBlocks epithelial sodium channels (ENaC).-[6]
Glipizide AntidiabeticStimulates insulin (B600854) secretion by blocking potassium channels.-[7][8]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of pyrazine derivatives are mediated through various molecular mechanisms and signaling pathways. Understanding these pathways is crucial for rational drug design and development.

This compound: Antimicrobial Mechanism

This compound exerts its antimicrobial activity against bacteria, such as E. coli, through a multi-pronged attack on the cell.[1][9] This involves the permeabilization of the bacterial outer membrane, leading to increased membrane integrity loss and subsequent DNA fragmentation.[1][9] The generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂), is also implicated in its damaging effects.[9]

Fructosazine_Antimicrobial_Mechanism This compound This compound OuterMembrane Outer Membrane This compound->OuterMembrane Permeabilization BacterialCell Bacterial Cell (e.g., E. coli) DNA Bacterial DNA BacterialCell->DNA Induces Fragmentation ROS Reactive Oxygen Species (¹O₂) BacterialCell->ROS Induces OuterMembrane->BacterialCell Increased Uptake CellDamage Cell Damage & Death DNA->CellDamage ROS->DNA Damage ROS->CellDamage

This compound's antimicrobial mechanism of action.
Bortezomib: Anticancer Signaling Pathway

Bortezomib, a potent anticancer agent, functions primarily as a proteasome inhibitor. By inhibiting the 26S proteasome, it disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and the suppression of pro-survival signaling pathways, such as the NF-κB pathway. This ultimately triggers programmed cell death (apoptosis) in cancer cells.

Bortezomib_Signaling_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades NFkB_IkB NF-κB/IκB Complex Proteasome->NFkB_IkB Degrades IκB NFkB NF-κB Proteasome->NFkB Suppresses Activation ProApoptotic Pro-apoptotic Proteins UbProteins->ProApoptotic Accumulation NFkB_IkB->NFkB Activation Apoptosis Apoptosis NFkB->Apoptosis Inhibits ProApoptotic->Apoptosis

Bortezomib's mechanism via proteasome inhibition.

Experimental Protocols

To facilitate the comparative evaluation of pyrazine derivatives, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Activity: Outer Membrane Permeability Assay

This assay evaluates the ability of a compound to permeabilize the outer membrane of Gram-negative bacteria.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Tryptic Soy Broth (TSB)

  • 1-N-phenylnaphthylamine (NPN) solution (e.g., 1 mM in acetone)

  • Test compound (e.g., this compound) solution

  • Polymyxin B (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorometer

Protocol:

  • Grow bacteria in TSB to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • In a 96-well plate, add 100 µL of the cell suspension to each well.

  • Add 10 µL of NPN solution to each well to a final concentration of 10 µM.

  • Add the test compound at various concentrations to the wells. Include a positive control (Polymyxin B) and a negative control (buffer only).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • Monitor the fluorescence every 5 minutes for a total of 30-60 minutes.

  • The increase in fluorescence intensity corresponds to the uptake of NPN due to outer membrane permeabilization.

Anti-aging Activity: Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human dermal fibroblasts (HDFs) or other relevant cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for Compound Screening

The following diagram illustrates a general workflow for screening and evaluating the biological activity of novel pyrazine derivatives.

Compound_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Optimization cluster_2 Mechanism of Action Studies CompoundLibrary Pyrazine Derivative Library PrimaryAssay Primary Biological Assay (e.g., Antimicrobial) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response Studies (IC50/EC50) HitIdentification->DoseResponse SecondaryAssays Secondary Assays (e.g., Cytotoxicity) DoseResponse->SecondaryAssays LeadSelection Lead Compound Selection SecondaryAssays->LeadSelection MechanismAssays Mechanism of Action Assays LeadSelection->MechanismAssays PathwayAnalysis Signaling Pathway Analysis MechanismAssays->PathwayAnalysis

General workflow for screening pyrazine derivatives.

This guide provides a foundational comparison of this compound with other pyrazine derivatives, highlighting their therapeutic potential and mechanisms of action. The provided experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this versatile class of compounds.

References

A Comparative Guide to Analytical Methods for Fructosazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the detection and quantification of Fructosazine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and drug development. This document outlines the experimental protocols, presents a comparative summary of performance data, and illustrates a typical cross-validation workflow.

Comparative Performance of Analytical Methods

The choice of analytical technique for this compound detection depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and HPTLC methods.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (R²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL5 - 20 ng/band
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL20 - 60 ng/band
Accuracy (Recovery %) 95 - 105%98 - 102%90 - 110%
Precision (RSD%) < 5%< 3%< 10%
Selectivity ModerateHighModerate
Throughput ModerateModerateHigh
Cost LowHighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 1 gram of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge the solution at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 275 nm.

    • Column Temperature: 30°C.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level detection of this compound. The following protocol is based on the validated method by Zhao et al. (2016) for this compound analogues[1].

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Pressurized Liquid Extraction (PLE) can be employed for solid samples using methanol as the extraction solvent.

    • The resulting extract can be directly analyzed without further cleanup.

  • LC-MS/MS Conditions:

    • Column: Porous graphitic carbon (PGC) column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput screening tool.

  • Instrumentation: HPTLC system including an automatic sampler, developing chamber, and a densitometric scanner.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol).

    • Concentrate the extract and redissolve in a small volume of the solvent.

  • HPTLC Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Sample Application: Apply samples as bands using an automated applicator.

    • Mobile Phase: A mixture of ethyl acetate, methanol, and water.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Detection: Scan the plate densitometrically at 275 nm.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods yield comparable results for the same analyte in a given sample. This is particularly important when transferring methods between laboratories or when one method is intended to replace another.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_samples Select Representative Samples define_scope->select_samples prepare_protocols Prepare Detailed Protocols for Each Method select_samples->prepare_protocols analyze_samples_m1 Analyze Samples using Method 1 (e.g., LC-MS/MS) prepare_protocols->analyze_samples_m1 analyze_samples_m2 Analyze Samples using Method 2 (e.g., HPLC-UV) prepare_protocols->analyze_samples_m2 analyze_samples_m3 Analyze Samples using Method 3 (e.g., HPTLC) prepare_protocols->analyze_samples_m3 compare_data Compare Quantitative Data analyze_samples_m1->compare_data analyze_samples_m2->compare_data analyze_samples_m3->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_bias Assess for Systematic Bias statistical_analysis->assess_bias documentation Document Results and Conclusions assess_bias->documentation method_equivalency Determine Method Equivalency documentation->method_equivalency

Workflow for the cross-validation of analytical methods.

The selection of the most appropriate analytical method for this compound detection will be dictated by the specific research or quality control objectives, the nature of the sample matrix, the required sensitivity, and the available instrumentation. A thorough cross-validation should be performed when transitioning between methods to ensure the consistency and reliability of analytical results.

References

Fructosazine In Vitro Cytotoxicity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Fructosazine. The data presented herein demonstrates that this compound, at the tested concentrations, does not exhibit cytotoxic effects on normal human dermal fibroblast (NHDF) cells and, in fact, promotes cell viability. This guide compares these findings with other compounds, namely Deoxythis compound, Pro-xylane, and Vitamin C, and provides detailed experimental protocols for the assessment of cytotoxicity.

Comparative Analysis of Cell Viability

The following table summarizes the quantitative data on the effects of this compound and comparator compounds on the viability of Normal Human Dermal Fibroblast (NHDF) cells.

CompoundConcentrationEffect on NHDF Cell ViabilityCitation
This compound (FZ) 0.1 µM - 5 µMSignificantly enhanced cell viability, with the most pronounced effect at 5 µM, increasing viability to 138.1%.[1]
Deoxythis compound (DOF) 0.1 µM - 5 µMNeither exerted toxicity nor enhanced cell viability.[1]
Pro-xylane 1 µM - 2 mMNon-toxic and displayed a slightly enhancing effect on cell viability at concentrations of 5 µM to 2 mM.[1]
Vitamin C 10 µMUsed as a reference for antioxidant activity, it escalated Catalase (CAT) activity to 299% and diminished malondialdehyde (MDA) content to 66.7%.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro effects of this compound and comparator compounds.

Cell Viability Assay

This protocol is based on the methodology used to assess the impact of the compounds on the viability of Normal Human Dermal Fibroblast (NHDF) cells.

  • Cell Culture: NHDF cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (0.1 µM to 5 µM), Deoxythis compound (0.1 µM to 5 µM), or Pro-xylane (1 µM to 2 mM). Control groups with no treatment or vehicle-only are also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is determined using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric method that measures metabolic activity. The absorbance is read using a microplate reader.

  • Data Analysis: The viability of treated cells is expressed as a percentage relative to the control group.

Oxidative Stress Model

To evaluate the protective effects of the compounds against oxidative damage, an oxidative stress model can be established.

  • Cell Culture: NHDF cells are cultured as described above.

  • Pre-treatment: Cells are pre-treated with this compound, Deoxythis compound, or other test compounds for a specified duration.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H₂O₂), for instance, 5 μM H₂O₂ for 24 hours.[1]

  • Assessment: Following the induction of oxidative stress, cell viability and other relevant markers of oxidative stress (e.g., ROS levels, MDA content, CAT activity) are measured.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Cultures (e.g., NHDF cells) treatment Treat Cells with Compounds (Varying Concentrations) prep_cells->treatment prep_compounds Prepare Test Compounds (this compound, Comparators) prep_compounds->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Data Acquisition (e.g., Plate Reader) assay->data_acq data_analysis Data Analysis (% Viability vs. Control) data_acq->data_analysis interpretation Interpretation of Results (Cytotoxic, Non-cytotoxic, Pro-viability) data_analysis->interpretation

Caption: Workflow for in vitro cytotoxicity assessment.

This compound's Protective Effects Against Oxidative Stress

The following diagram illustrates the observed effects of this compound in mitigating oxidative stress in vitro, which contributes to its pro-viability characteristics.

G cluster_stressor Oxidative Stressor cluster_cell Cellular Response (NHDF Cells) cluster_fz With this compound cluster_no_fz Without this compound H2O2 H₂O₂ ROS_normal ↑ ROS H2O2->ROS_normal induces FZ This compound CAT_up ↑ Catalase (CAT) Activity FZ->CAT_up promotes MDA_down ↓ Malondialdehyde (MDA) Content FZ->MDA_down reduces ROS_down ↓ Reactive Oxygen Species (ROS) FZ->ROS_down scavenges CAT_up->ROS_down Viability_up ↑ Cell Viability ROS_down->Viability_up leads to CAT_normal Normal CAT Activity MDA_normal Normal MDA Content Viability_normal ↓ Cell Viability ROS_normal->Viability_normal leads to

References

A Comparative Analysis of the Bioactivities of Fructosazine and Deoxyfructosazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Fructosazine (FZ) and Deoxythis compound (DOF), two polyhydroxyalkylpyrazines with emerging therapeutic potential. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the known mechanisms of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the diverse bioactivities of this compound and Deoxythis compound.

Table 1: Comparative Anti-Aging and Antioxidant Activities
BioactivityThis compound (FZ)Deoxythis compound (DOF)Reference CompoundCell TypeSource
Cell Viability ↑ 138.1% at 5 µMNo significant effectPro-xylane: Slight enhancementNormal Human Dermal Fibroblasts (NHDF)[1][2]
Type I Collagen Secretion ↑ 150.7% at 5 µM↑ 169.6% at 5 µMPro-xylane: ↑ 148.1% at 1 mMNHDF[1]
Hyaluronic Acid Secretion ↑ 145.7% at 5 µM↑ 150.0% at 5 µMPro-xylane: ↑ 166.3% at 1 mMNHDF[1]
MMP-1 Secretion Inhibition ↓ to 40.8% at 5 µM↓ to 41.9% at 5 µMPro-xylane: Minor inhibitionNHDF[1]
Catalase (CAT) Activity ↑ 412.2% at 5 µM↑ 372% at 5 µMVitamin C: ↑ 299% at 10 µMNHDF[1]
Malondialdehyde (MDA) Content ↓ to 28.2% at 5 µM↓ to 67.9% at 5 µMVitamin C: ↓ to 66.7% at 10 µMNHDF[1]
ROS Scavenging (Oxidative Stress) Superior to DOFEffectivePro-xylane: ↓ to 59.3% at 5 µMNHDF[1][2]
Table 2: Immunomodulatory and Antimicrobial Activities
BioactivityThis compound (FZ)Deoxythis compound (DOF)Target/OrganismSource
Immunomodulation Potential immunomodulatory effectsInhibition of IL-2 Production: IC50 ≈ 1.25 mMPHA-activated Jurkat T-cells[3][4][5][6]
Antimicrobial Activity Mechanism: Permeabilizes cell membrane, damages membrane integrity, fragments DNA, generates singlet oxygen.Antibacterial activity noted.Escherichia coli (heat-resistant)[7]
DNA Strand Breakage Induces DNA fragmentation.DNA strand breakage activity.Not specified[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Plate cells (e.g., NHDF) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add varying concentrations of this compound, Deoxythis compound, or a reference compound to the wells and incubate for a specified period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Measurement of Type I Collagen and Hyaluronic Acid Secretion (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the amount of secreted Type I Collagen and Hyaluronic Acid in the cell culture supernatant.[1][12][13][14][15]

  • Sample Collection: After treating cells with the test compounds, collect the cell culture supernatant.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific Type I Collagen and Hyaluronic Acid ELISA kits. This typically involves:

    • Adding the collected supernatants and standards to the wells of a pre-coated microplate.

    • Incubating with a specific biotinylated detection antibody.

    • Adding streptavidin-HRP conjugate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of Type I Collagen and Hyaluronic Acid in the samples by comparing their absorbance to the standard curve.

Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay

The activity of MMP-1, an enzyme that degrades collagen, can be measured using fluorometric or colorimetric assay kits.[16][17][18][19]

  • Enzyme and Substrate Preparation: Prepare the MMP-1 enzyme and a fluorogenic or chromogenic substrate according to the assay kit's protocol.

  • Inhibitor Incubation: In a 96-well plate, mix the MMP-1 enzyme with various concentrations of this compound, Deoxythis compound, or a known MMP-1 inhibitor (positive control).

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Signal Measurement: Incubate the plate at 37°C and measure the fluorescence (e.g., λex/λem = 490/520 nm) or absorbance (e.g., 412 nm) over time.

  • Inhibition Calculation: A decrease in the signal compared to the untreated enzyme control indicates MMP-1 inhibition.

Antioxidant Activity Assays (Catalase and Malondialdehyde)

Catalase activity is determined by measuring the decomposition of hydrogen peroxide (H2O2).[20][21]

  • Sample Preparation: Prepare cell lysates from cells treated with the test compounds.

  • Reaction Mixture: In a suitable plate or cuvette, add a phosphate (B84403) buffer (pH 7.0) and the cell lysate.

  • Reaction Initiation: Add a known concentration of H2O2 to initiate the reaction.

  • Absorbance Measurement: Monitor the decrease in absorbance at 240 nm, which corresponds to the consumption of H2O2. The rate of decrease is proportional to the catalase activity.

MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.[20][22]

  • Sample Preparation: Prepare cell lysates or tissue homogenates from treated samples.

  • Reaction with TBA: Add thiobarbituric acid (TBA) solution to the samples and heat at 95°C for a specified time (e.g., 60 minutes).

  • Color Development: The reaction between MDA and TBA forms a pink-colored product.

  • Absorbance Measurement: After cooling, measure the absorbance of the supernatant at approximately 532 nm.

  • Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with an MDA standard.

Inhibition of Interleukin-2 (B1167480) (IL-2) Production Assay

The effect of the compounds on IL-2 production by activated T-cells is measured using ELISA.[3][23][24][25][26][27][28]

  • T-cell Culture and Stimulation: Culture Jurkat T-cells and stimulate them with a mitogen like phytohemagglutinin (PHA) in the presence of varying concentrations of Deoxythis compound or this compound.

  • Supernatant Collection: After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant by centrifugation.

  • IL-2 ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's protocol as described for collagen and hyaluronic acid.

  • Inhibition Calculation: Compare the IL-2 levels in the treated samples to the untreated, stimulated control to determine the percentage of inhibition.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[29][30][31][32][33][34]

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli) in a suitable broth.

  • Serial Dilution: In a 96-well microplate, perform serial two-fold dilutions of this compound or Deoxythis compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Pathways and Workflows

The following diagrams illustrate the known bioactivities and experimental workflows for this compound and Deoxythis compound.

experimental_workflow_anti_aging cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_results Observed Effects NHDF NHDF Cells Treatment Treat with FZ/DOF NHDF->Treatment Viability Cell Viability (MTT) Treatment->Viability ECM Collagen & HA (ELISA) Treatment->ECM MMP1 MMP-1 Inhibition Treatment->MMP1 Antioxidant CAT & MDA Assays Treatment->Antioxidant IncViability Increased Viability (FZ) Viability->IncViability IncECM Increased Collagen & HA ECM->IncECM DecMMP1 Decreased MMP-1 MMP1->DecMMP1 IncAntioxidant Increased CAT, Decreased MDA Antioxidant->IncAntioxidant

Experimental workflow for assessing the anti-aging properties of FZ and DOF.

immunomodulatory_and_antimicrobial_activity cluster_compounds Compounds cluster_immuno Immunomodulatory Activity cluster_antimicrobial Antimicrobial Activity FZ This compound Ecoli E. coli FZ->Ecoli Acts on DOF Deoxythis compound TCell Activated T-Cells DOF->TCell Inhibits IL2 IL-2 Production TCell->IL2 Membrane Cell Membrane Damage Ecoli->Membrane DNA DNA Fragmentation Ecoli->DNA ROS Singlet Oxygen Generation Ecoli->ROS

Overview of the immunomodulatory and antimicrobial activities of FZ and DOF.

signaling_pathway_logic cluster_fz_dof This compound & Deoxythis compound cluster_cellular_effects Cellular Effects cluster_molecular_outcomes Molecular Outcomes Compounds FZ & DOF AntioxidantDefense Upregulation of Antioxidant Defense (CAT) Compounds->AntioxidantDefense ECM_Homeostasis Modulation of ECM Homeostasis Compounds->ECM_Homeostasis ImmuneResponse Modulation of Immune Response Compounds->ImmuneResponse DOF ReduceOxidativeStress Reduced Oxidative Stress (↓ MDA, ↓ ROS) AntioxidantDefense->ReduceOxidativeStress PromoteECM Promote ECM Synthesis (↑ Collagen, ↑ HA) ECM_Homeostasis->PromoteECM InhibitDegradation Inhibit ECM Degradation (↓ MMP-1) ECM_Homeostasis->InhibitDegradation Inhibit_IL2 Inhibition of IL-2 Production (DOF) ImmuneResponse->Inhibit_IL2

Logical relationships in the known bioactivities of FZ and DOF.

References

Fructosazine's Role in IL-2 Production: A Comparative Analysis of Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Fructosazine and its role in inhibiting Interleukin-2 (B1167480) (IL-2) production, a critical process in T-cell mediated immune responses. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's performance against other known IL-2 inhibitors, supported by available experimental data and detailed methodologies.

Introduction to this compound and IL-2 Inhibition

This compound, specifically the D-glucosamine derivative 2,5-deoxythis compound, has emerged as a noteworthy inhibitor of IL-2 production in activated T-cells.[1] IL-2 is a key cytokine responsible for the proliferation and differentiation of T-lymphocytes, making its regulation a critical target for immunomodulatory therapies. Research has demonstrated that this compound is a more potent inhibitor of IL-2 release from PHA-activated T-cells than its precursor, D-glucosamine.[1] This guide will delve into the quantitative aspects of this inhibition and compare it with other established immunosuppressive agents.

Comparative Efficacy of IL-2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various compounds on IL-2 production. This data provides a quantitative comparison of their potencies.

CompoundIC50 for IL-2 Production InhibitionCell TypeActivatorReference
2,5-Deoxythis compound More potent than D-GlucosamineJurkat cellsPhytohemagglutinin (PHA)[1]
D-Glucosamine ~15 mMJurkat cellsPhytohemagglutinin (PHA)[1]
Myricetin (B1677590) Data not availableMouse EL-4 T cellsPMA + Ionomycin[2]
Cyclosporin A (CsA) ~1 µM (10⁻⁶ M) for 50% inhibitionMacrophages/T-cellsAntigen[3]
Tacrolimus (FK506) 0.05 - 0.1 µM (5x10⁻⁸ - 10⁻⁷ M)Human T-cellsPHA + PMA / Con A[4]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different cell types, activators, and assay conditions used.

Mechanistic Insights into IL-2 Inhibition

The inhibition of IL-2 production can be achieved through various mechanisms targeting the T-cell activation signaling cascade.

This compound's Putative Mechanism

While the precise mechanism for this compound is still under detailed investigation, it is suggested to act at the level of gene transcription. Its precursor, D-glucosamine, is thought to reduce IL-2 production by diminishing the translocation of transcription factors to the nucleus.[1] It is plausible that this compound shares or enhances this mechanism.

Established Mechanisms of Other Inhibitors
  • Calcineurin Inhibitors (Cyclosporin A and Tacrolimus): These well-characterized immunosuppressants function by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the IL-2 gene.[5][6] Tacrolimus is noted to be 10 to 100 times more potent than Cyclosporin A in its ability to inhibit IL-2 mRNA synthesis.[7]

  • Myricetin: This naturally occurring flavonoid has been shown to significantly inhibit the secretion of IL-2 protein and reduce the expression of IL-2 mRNA in activated T-cells, suggesting its mechanism of action is also at the transcriptional level.[2]

The following diagram illustrates the general signaling pathway of T-cell activation leading to IL-2 production and the points of inhibition for different compounds.

IL2_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 PKC PKC CD28->PKC Activator Antigen/Mitogen (e.g., PHA, anti-CD3/CD28) Activator->TCR Activator->CD28 IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB AP1->IL2_Gene NFkB->IL2_Gene CsA Cyclosporin A Tacrolimus (FK506) CsA->Calcineurin Inhibits This compound This compound (Putative) This compound->NFAT Inhibits Nuclear Translocation This compound->AP1 Inhibits Nuclear Translocation This compound->NFkB Inhibits Nuclear Translocation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein Translation

T-cell activation signaling pathway and points of inhibition.

Experimental Protocols

A generalized workflow for assessing the inhibitory effect of compounds on IL-2 production is outlined below.

Materials and Reagents
  • T-cell line (e.g., Jurkat) or isolated primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell activator (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) plus ionomycin)

  • Test compounds (this compound and others)

  • IL-2 ELISA kit

  • Flow cytometer and relevant antibodies (for intracellular staining)

  • Cell viability assay (e.g., Trypan Blue or MTT)

Experimental Workflow

Experimental_Workflow A 1. T-Cell Culture (e.g., Jurkat cells) B 2. Pre-incubation with Inhibitor (e.g., this compound) A->B C 3. T-Cell Activation (e.g., with PHA) B->C D 4. Incubation (24-48 hours) C->D E 5. Supernatant Collection D->E G 7. Cell Viability Assay (e.g., Trypan Blue) D->G F 6. IL-2 Quantification (ELISA) E->F H 8. Data Analysis (IC50 Calculation) F->H

Generalized workflow for IL-2 inhibition assay.

Detailed Steps
  • Cell Culture: T-cells are cultured in an appropriate medium to a desired density.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period.

  • Activation: T-cells are then stimulated with an activator to induce IL-2 production.

  • Incubation: The cells are incubated for 24-48 hours to allow for IL-2 secretion.

  • Supernatant Collection: The cell culture supernatant is collected for extracellular IL-2 measurement.

  • IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA.

  • Viability Check: A cell viability assay is performed to ensure that the observed inhibition of IL-2 is not due to cytotoxicity of the compound.[1]

  • Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect and to calculate the IC50 value.

Logical Comparison of Inhibitor Characteristics

The choice of an IL-2 inhibitor for research or therapeutic development depends on several factors beyond just potency.

References

comparative analysis of Fructosazine synthesis using different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructosazine and its derivatives are significant nitrogen-containing heterocyclic compounds with potential pharmacological activities and applications as flavoring agents in the food industry.[1] The efficient synthesis of these compounds is a key area of research. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound and its closely related derivative, deoxythis compound, offering insights into their performance based on experimental data.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions profoundly impacts the efficiency of this compound synthesis. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic approaches.

Catalyst/SystemStarting MaterialProduct(s)Yield (%)Temperature (°C)Time (min)Key Advantages
Basic Ionic Liquid ([BMIM]OH) with DMSO[1]D-glucosamine hydrochlorideDeoxythis compound (DOF) & this compound (FZ)49 (total)120180Environmentally friendly solvent-catalyst system, one-pot synthesis.[1][2]
Eutectic Medium (Ammonium formate (B1220265)–glucose)[3]GlucoseDeoxythis compound (DOF)up to 4280 - 10090 - 300Catalyst-free, utilizes reactants as the reaction medium, fulfills green chemistry principles.[3]
Ammonium (B1175870) Chloride (with microwave irradiation)[4]Fructose (B13574)Deoxythis compound (DOF)601202Rapid synthesis, high yield.[4]
Phenylboronic acid and Sodium hydroxide[2]D-glucosamineDeoxythis compound (DOF)Relatively highNot specifiedNot specifiedHigh yield for self-condensation of D-glucosamine.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of the experimental protocols for the key catalytic systems discussed.

Synthesis using Basic Ionic Liquid ([BMIM]OH)[1][5]

This method employs 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) as both a solvent and a catalyst for the one-pot synthesis of deoxythis compound and this compound from D-glucosamine hydrochloride.

  • Materials: D-glucosamine hydrochloride (GlcNH₂), 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: A mixture of D-glucosamine hydrochloride, [BMIM]OH, and DMSO is stirred in a reaction vessel. The reaction is carried out at a controlled temperature of 120 °C for 180 minutes.

  • Analysis: The resulting products are qualitatively and quantitatively characterized using MALDI-TOF-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Catalyst-Free Synthesis in a Eutectic Medium[3]

This approach leverages a deep eutectic solvent (DES) formed by the reactants themselves, eliminating the need for an external catalyst.

  • Materials: Glucose, Ammonium formate.

  • Procedure: A eutectic mixture of glucose and ammonium formate is heated. The reaction temperature is maintained between 80 °C and 100 °C. Complete conversion of glucose is achieved within 4-5 hours depending on the temperature.

  • Analysis: The formation of deoxythis compound is monitored and quantified using in situ NMR studies.

Microwave-Assisted Synthesis with Ammonium Chloride[4]

This protocol utilizes microwave irradiation to achieve rapid synthesis of deoxythis compound.

  • Materials: Fructose, Ammonium chloride.

  • Procedure: A mixture of fructose and ammonium chloride in an aqueous solution is subjected to microwave heating. The reaction is conducted at 120 °C for a short duration of 2 hours.

  • Analysis: Product yields are determined through appropriate analytical techniques to quantify the amount of deoxythis compound formed.

Visualizing the Synthesis Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for the different catalytic syntheses of this compound derivatives.

G cluster_0 Ionic Liquid Catalysis A Mix D-glucosamine HCl, [BMIM]OH, and DMSO B Heat at 120°C for 180 min A->B C Product Analysis (MALDI-TOF-MS, NMR) B->C G cluster_1 Eutectic Medium Synthesis (Catalyst-Free) D Form Eutectic Mixture (Glucose & Ammonium Formate) E Heat at 80-100°C for 90-300 min D->E F In situ NMR Analysis E->F G cluster_2 Microwave-Assisted Synthesis G Mix Fructose and Ammonium Chloride H Microwave Irradiation at 120°C for 2 min G->H I Product Quantification H->I

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Fructosazine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring the safe handling of chemical compounds is of paramount importance. This document provides comprehensive safety protocols and logistical information for Fructosazine, a compound utilized in various research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring proper disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, particularly in its solid form, the following personal protective equipment is mandatory.

Protection TypeRecommended EquipmentSpecification
Eye Protection Safety glasses or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Compatible chemical-resistant glovesInspect gloves prior to use and use proper removal techniques.[3]
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or when handling generates dust.[1][3]
Body Protection Laboratory coatStandard lab coat to prevent skin contact.[1][3]

Procedural Guidelines for Safe Handling and Storage

Handling:

  • Ventilation: Always use this compound in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to control airborne levels.[3]

  • Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[2][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

Storage:

  • Container: Keep the container tightly closed.[3][4]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[2][4] Refer to the product insert for specific storage temperature requirements.[3]

Emergency and Disposal Protocols

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Inhalation: Remove to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

Accidental Release:

  • Containment: In case of a spill, contain the material to prevent its spread.

  • Cleanup: Avoid raising dust.[3] Use appropriate personal protective equipment, including a NIOSH-approved respirator, safety goggles, and heavy rubber gloves.[3] Collect the spilled material and place it in a chemical waste container for disposal according to local regulations.[3]

Disposal Plan:

  • Waste Container: Transfer any waste this compound to a designated and properly labeled chemical waste container.

  • Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.

Safe Handling Workflow

The following diagram illustrates the procedural flow for the safe handling of this compound, from initial receipt to final disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Chemical Receive this compound Don_PPE Don Appropriate PPE Receive_Chemical->Don_PPE Weigh_Handle Weigh and Handle in Ventilated Area Don_PPE->Weigh_Handle Store_Properly Store in a Tightly Closed Container Weigh_Handle->Store_Properly After Use Clean_Work_Area Clean Work Area Weigh_Handle->Clean_Work_Area Experiment Complete Store_Properly->Don_PPE For Next Use Dispose_Waste Dispose of Waste in Labeled Container Clean_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE

This compound Safe Handling Workflow

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.